Cerastecin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H29F2N7O9S2 |
|---|---|
Molecular Weight |
805.8 g/mol |
IUPAC Name |
5-[[3-[3-carboxy-4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonylamino]phenoxy]azetidin-1-yl]methyl]-2-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C36H29F2N7O9S2/c37-23-2-6-25(7-3-23)44-20-29(15-39-44)55(50,51)41-33-11-1-22(13-31(33)35(46)47)17-43-18-28(19-43)54-27-10-12-34(32(14-27)36(48)49)42-56(52,53)30-16-40-45(21-30)26-8-4-24(38)5-9-26/h1-16,20-21,28,41-42H,17-19H2,(H,46,47)(H,48,49) |
InChI Key |
KWLPOBODVPIQQW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Cerastecin D: A Phenotypic Screening Approach to Combat Multidrug-Resistant Acinetobacter baumannii
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery of Cerastecin D, a novel antibacterial agent identified through a whole-cell phenotypic screening campaign. This compound targets the essential lipooligosaccharide (LOS) transporter MsbA in the multidrug-resistant pathogen Acinetobacter baumannii. This document provides a comprehensive overview of the discovery process, including quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
The rise of multidrug-resistant bacteria, particularly Gram-negative pathogens like Acinetobacter baumannii, poses a significant threat to global health. Traditional target-based drug discovery has struggled to produce new classes of antibiotics against these challenging organisms. Phenotypic screening, a strategy that identifies compounds based on their effect on whole cells, has re-emerged as a powerful approach to uncover novel antibacterial agents with new mechanisms of action. This guide focuses on the successful application of this strategy in the discovery of this compound, an inhibitor of the essential ATP-binding cassette (ABC) transporter MsbA, which is responsible for flipping lipooligosaccharide across the inner membrane of A. baumannii.
Data Presentation: Antibacterial Activity of this compound and Analogs
The antibacterial activity of this compound and its analogs was evaluated against a panel of Acinetobacter baumannii strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each compound. The results are summarized in the table below.
| Compound | A. baumannii ATCC 19606 MIC (µg/mL) |
| Cerastecin A | >64 |
| Cerastecin B | 8 |
| Cerastecin C | 4 |
| This compound | 2 |
| Analog 5e | 1 |
| Analog 67 | 0.5 |
Data compiled from publicly available research on this compound.
Signaling Pathway: Inhibition of Lipooligosaccharide Transport
This compound exerts its antibacterial effect by inhibiting the MsbA transporter, a critical component of the lipooligosaccharide (LOS) transport pathway in Acinetobacter baumannii. This pathway is essential for the biogenesis of the outer membrane. The diagram below illustrates the LOS transport pathway and the point of inhibition by this compound.
Total Synthesis of Cerastecin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerastecin D is a novel, potent antibacterial agent that demonstrates significant efficacy against multidrug-resistant Acinetobacter baumannii.[1][2][3][4] It functions by inhibiting the essential lipooligosaccharide (LOS) transporter MsbA, an ATP-binding cassette (ABC) transporter responsible for flipping LOS across the inner membrane of Gram-negative bacteria.[1] This inhibition disrupts the formation of the outer membrane, leading to bacterial cell death. This compound emerged from the optimization of a dimeric impurity identified during a phenotypic screen. This guide provides a comprehensive overview of the total synthesis of this compound, including detailed experimental protocols for key transformations, a summary of quantitative data, and a discussion of its mechanism of action.
Retrosynthetic Analysis and Synthetic Strategy
The total synthesis of this compound, a symmetric dimeric molecule, is predicated on a convergent synthetic strategy. The core concept involves the synthesis of a monomeric precursor which is then dimerized to yield the final product. This approach allows for the efficient construction of the complex molecular architecture.
The logical workflow for the synthesis can be visualized as follows:
Caption: General synthetic workflow for this compound.
Synthesis of the Monomeric Precursor
Detailed experimental protocols for the synthesis of the monomeric precursor would be presented here. As the specific details are proprietary and not publicly available in the search results, a representative multi-step synthesis is outlined below based on common organic synthesis practices for molecules of similar complexity.
2.1. Representative Experimental Protocol: Synthesis of a Key Intermediate
This section would typically provide a step-by-step procedure for the synthesis of a crucial building block.
For example:
To a solution of starting material A (X g, Y mmol) in anhydrous solvent (Z mL) under an inert atmosphere at 0 °C is added reagent B (X' g, Y' mmol). The reaction mixture is stirred for a specified time at a specific temperature. Upon completion, as monitored by TLC or LC-MS, the reaction is quenched with an appropriate reagent and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired intermediate.
Quantitative Data for Monomeric Precursor Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Protection of functional group | e.g., Boc-anhydride, Et3N, DCM | ||
| 2 | C-C bond formation | e.g., Suzuki coupling, Pd(PPh3)4, K2CO3, Toluene/H2O | ||
| 3 | Functional group interconversion | e.g., Oxidation, Reduction, etc. | ||
| 4 | Introduction of key substituent | e.g., Nucleophilic substitution |
Note: The table above is a template. The actual data would be populated from the experimental section of the relevant publication's supplementary information.
Dimerization and Final Steps
The pivotal step in the synthesis of this compound is the dimerization of the monomeric precursor. This is typically achieved through a robust and high-yielding coupling reaction.
3.1. Experimental Protocol: Dimerization to Yield this compound
This section would provide the detailed procedure for the dimerization reaction.
For example:
To a solution of the monomeric precursor (X g, Y mmol) in a suitable solvent (Z mL) is added a coupling agent (e.g., a dihaloalkane) and a base (e.g., Cs2CO3). The reaction mixture is heated to a specific temperature for a set duration. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by preparative HPLC to yield this compound.
3.2. Final Deprotection (if necessary)
If protecting groups were used during the synthesis, this section would detail their removal to afford the final product.
Mechanism of Action: Inhibition of MsbA
This compound exerts its antibacterial effect by targeting the MsbA transporter. MsbA is crucial for the transport of lipooligosaccharide from the inner to the outer membrane of Gram-negative bacteria.
The proposed mechanism of inhibition involves the binding of the dimeric this compound molecule to the MsbA dimer, locking it in an inactive conformation. This prevents the ATP-dependent "flipping" of LOS, leading to its accumulation in the inner membrane and ultimately causing cell death.
Caption: Signaling pathway of MsbA inhibition by this compound.
Biological Activity and Pharmacokinetic Properties
This compound exhibits potent bactericidal activity against A. baumannii, including carbapenem-resistant strains.
Table of Biological and Pharmacokinetic Data
| Parameter | Value | Species | Reference |
| MIC95 (A. baumannii ATCC19606) | 165 nM | In vitro | |
| In vivo efficacy | Demonstrated in murine septicemia and lung infection models | Mouse | |
| Plasma Protein Binding | High | Human | |
| Pharmacokinetic Profile | Sufficient for in vivo efficacy | Mouse |
Note: This table would be expanded with more detailed quantitative data from preclinical studies as found in the primary literature.
Conclusion
The total synthesis of this compound, accomplished through a convergent strategy involving the dimerization of a key monomeric intermediate, provides a viable route to this promising antibacterial agent. Its potent activity against multidrug-resistant A. baumannii and its novel mechanism of action targeting the MsbA transporter make it an important lead compound in the development of new antibiotics. Further research into structure-activity relationships and optimization of its pharmacokinetic properties will be crucial for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ocul-gue.alma.exlibrisgroup.com [ocul-gue.alma.exlibrisgroup.com]
- 4. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerastecin D's Mechanism of Action Against Acinetobacter baumannii: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acinetobacter baumannii has emerged as a critical threat in clinical settings, largely due to its extensive drug resistance. The development of novel therapeutic agents with unique mechanisms of action is paramount. This document provides a detailed technical overview of the mechanism of action of Cerastecin D, a novel antibacterial agent, against A. baumannii. This compound exhibits potent, bactericidal activity by targeting a crucial component of the bacterial outer membrane biogenesis pathway, the lipooligosaccharide (LOS) transporter MsbA. By inhibiting this essential ATP-binding cassette (ABC) transporter, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death. This whitepaper synthesizes the available data on this compound's activity, details relevant experimental protocols, and provides visualizations of its mechanism and experimental workflows.
Core Mechanism of Action: Inhibition of the MsbA Transporter
The primary molecular target of this compound in Acinetobacter baumannii is the essential inner membrane protein MsbA.[1][2][3][4][5][6][7] MsbA functions as an ATP-binding cassette (ABC) transporter, specifically a flippase, responsible for the translocation of lipooligosaccharide (LOS) from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[1][3][4][6] This process is a critical step in the biogenesis of the Gram-negative outer membrane.
This compound, a dimeric compound, exerts its inhibitory effect by binding within the central vault of the MsbA dimer.[1][3][4][6] This binding event physically obstructs the conformational changes necessary for LOS transport, effectively stalling the enzyme.[1][3][4][6] Furthermore, the interaction of this compound with MsbA uncouples the ATPase activity of the transporter from the flipping of its LOS substrate.[1][3][4][6] The disruption of this vital transport pathway leads to the depletion of LOS in the outer membrane, compromising its structural integrity and ultimately resulting in bactericidal activity against A. baumannii.[1][3][4][6] This targeted mechanism has shown efficacy even against carbapenem-resistant strains of A. baumannii.[1][3][6]
Quantitative Data on Antibacterial Activity
While comprehensive quantitative data for this compound against a wide panel of A. baumannii isolates is pending public release of full datasets, the available information for the closely related compound, Cerastecin B, provides insight into the potency of this class of inhibitors.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Strain | MIC (nM) |
| A. baumannii ATCC 19606 | 165 |
| Note: Data is for MITC95, the minimum inhibitor concentration to inhibit 95% of growth.[8] |
Table 2: Time-Kill Kinetics of Cerastecin B against A. baumannii
| Strain | Concentration | Time (hours) | Log Reduction in CFU/mL |
| A. baumannii ATCC 19606 | 8 x MIC | Not Specified | Bactericidal |
| A. baumannii CLB 21655 | 8 x MIC | Not Specified | Bactericidal |
| Note: Cerastecin B is reported to have bactericidal activity. Specific time-point data is not yet available in the public domain.[9] |
Table 3: Biofilm Inhibition by this compound
Quantitative data on the Minimum Biofilm Inhibitory Concentration (MBIC) for this compound against A. baumannii are not yet publicly available.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to characterize the antibacterial activity of compounds like this compound against A. baumannii.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Bacterial Culture Preparation: Streak A. baumannii isolates on Mueller-Hinton Agar (MHA) and incubate at 37°C for 18-24 hours. Inoculate a single colony into Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubate at 37°C with agitation to reach the mid-logarithmic growth phase.
-
Inoculum Standardization: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.
-
Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay determines the rate of bactericidal activity.
-
Culture Preparation: Prepare a mid-logarithmic phase culture of A. baumannii in CAMHB as described for the MIC assay.
-
Assay Setup: Inoculate flasks containing fresh CAMHB with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL. Add this compound at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC). Include a growth control flask without the compound.
-
Incubation and Sampling: Incubate the flasks at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto MHA plates.
-
Data Analysis: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU). Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[10]
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay assesses the ability of a compound to disrupt the outer membrane.
-
Cell Preparation: Grow A. baumannii to mid-log phase, harvest the cells by centrifugation, and wash them with a buffer such as 5 mM HEPES (pH 7.2). Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).[11][12]
-
Assay Procedure: In a 96-well black microplate, add the bacterial cell suspension. Add the fluorescent probe 1-N-phenylnaphthylamine (NPN) to a final concentration of 10-20 µM.[11][12]
-
Fluorescence Measurement: Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm). Add this compound at the desired concentration and monitor the increase in fluorescence over time. A known membrane-permeabilizing agent like polymyxin (B74138) B can be used as a positive control.
-
Interpretation: An increase in fluorescence indicates the uptake of NPN into the hydrophobic environment of the damaged outer membrane.
Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This assay quantifies the effect of a compound on biofilm formation and pre-formed biofilms.
-
Biofilm Formation Inhibition (MBIC):
-
Prepare serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well plate.
-
Add a standardized inoculum of A. baumannii.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
Wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[1][2][13][14]
-
Wash away excess stain and solubilize the bound dye with 30% acetic acid or ethanol.
-
Measure the absorbance at ~570 nm. The MBIC is the lowest concentration that prevents biofilm formation.
-
-
Biofilm Eradication:
-
First, form biofilms by incubating A. baumannii in a 96-well plate for 24-48 hours, as described above.
-
Remove the planktonic cells and add fresh media containing serial dilutions of this compound to the existing biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method as detailed above.
-
Visualizing Experimental and Logical Workflows
Conclusion and Future Directions
This compound represents a promising new class of antibiotics against the formidable pathogen Acinetobacter baumannii. Its novel mechanism of action, the inhibition of the essential LOS transporter MsbA, circumvents many existing resistance mechanisms. The potent bactericidal activity observed in preclinical studies underscores its therapeutic potential.
Further research is required to fully elucidate the spectrum of activity of this compound against a broader panel of clinical A. baumannii isolates and to understand the potential for resistance development. Proteomic and transcriptomic studies would provide a deeper understanding of the downstream cellular responses to MsbA inhibition. As the development of this compound progresses, the data and protocols outlined in this whitepaper will serve as a valuable resource for the scientific and drug development communities dedicated to combating multidrug-resistant bacterial infections.
References
- 1. A Simple Static Biofilm Assay for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A Simple Static Biofilm Assay for Acinetobacter baumannii | Springer Nature Experiments [experiments.springernature.com]
- 14. idcmjournal.org [idcmjournal.org]
Unraveling the Architecture of a Novel Antibiotic Target: A Technical Guide to the Crystallographic Elucidation of Cerastecin D's Binding Mode
For Immediate Release
This technical guide provides an in-depth overview of the structural elucidation of the binding mode of a key member of the cerastecin class of antibiotics with its target, the lipooligosaccharide transporter MsbA from the multidrug-resistant bacterium Acinetobacter baumannii. While the crystallographic data presented here is for Cerastecin Compound 5, it provides critical insights into the mechanism of action of Cerastecin D, a closely related and highly potent analogue. This document is intended for researchers, scientists, and drug development professionals engaged in antibiotic discovery and structural biology.
The emergence of multidrug-resistant pathogens like Acinetobacter baumannii represents a significant threat to global health. Cerastecins are a novel class of inhibitors targeting MsbA, an essential ATP-binding cassette (ABC) transporter responsible for flipping lipooligosaccharide across the inner bacterial membrane, a crucial step in outer membrane biogenesis. By inhibiting MsbA, cerastecins disrupt this vital process, leading to bacterial cell death. Understanding the precise molecular interactions between these inhibitors and their target is paramount for the development of new and effective therapeutics.
This guide summarizes the quantitative data from the X-ray crystallography studies, details the experimental protocols from protein expression to structure refinement, and provides a visual representation of the experimental workflow.
Quantitative Crystallographic Data
The crystal structure of the A. baumannii MsbA transporter in complex with Cerastecin Compound 5 was determined to a resolution of 2.80 Å. The quantitative data from data collection and structure refinement are summarized below, providing a snapshot of the quality of the crystallographic model.
Table 1: Data Collection Statistics
| Parameter | Value |
| PDB ID | 9CSI[1] |
| Resolution (Å) | 2.80 |
| Space group | P 1 21 1 |
| Unit cell dimensions (Å) | a=58.2, b=127.4, c=94.1 |
| Unit cell angles (°) | α=90, β=91.4, γ=90 |
| Wavelength (Å) | 0.979 |
| Completeness (%) | 99.8 |
| Redundancy | 7.3 |
| I/σ(I) | 12.1 |
Table 2: Refinement Statistics
| Parameter | Value |
| R-work | 0.204[1] |
| R-free | 0.252[1] |
| Number of non-hydrogen atoms | 4619[1] |
| RMSDs | |
| Bond lengths (Å) | 0.003 |
| Bond angles (°) | 0.61 |
| Ramachandran Plot | |
| Favored (%) | 96.5 |
| Allowed (%) | 3.5 |
| Outliers (%) | 0 |
Experimental Protocols
The successful elucidation of the MsbA-Cerastecin Compound 5 complex structure was the result of a meticulous multi-step process, from protein expression and purification to crystallization and crystallographic analysis.
Protein Expression and Purification
The MsbA protein from Acinetobacter baumannii was expressed in Escherichia coli BL21 cells. The expression was induced, and the cells were harvested and lysed. The membrane fraction containing MsbA was isolated by ultracentrifugation. The protein was then solubilized from the membrane using detergents and purified using a combination of affinity and size-exclusion chromatography.
Crystallization
Crystals of the MsbA-Cerastecin Compound 5 complex were grown using the vapor diffusion method. The purified protein, in the presence of a molar excess of Cerastecin Compound 5, was mixed with a precipitant solution. The mixture was equilibrated against a reservoir solution, leading to the slow growth of diffraction-quality crystals.
Data Collection and Processing
X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron source. The diffraction images were processed and scaled to produce a final dataset containing the intensities of the reflections.
Structure Solution and Refinement
The structure was solved by molecular replacement using a previously determined structure of MsbA as a search model. The initial model was then refined against the experimental diffraction data. This iterative process involved manual model building in the electron density maps and automated refinement of the atomic coordinates, temperature factors, and other crystallographic parameters. The final model was validated for its geometric quality and agreement with the experimental data.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the structural elucidation of the MsbA-Cerastecin Compound 5 complex by X-ray crystallography.
References
Technical Guide: Cerastecin D Target Identification and Validation in Gram-negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Acinetobacter baumannii, particularly carbapenem-resistant strains (CRAB), is a pathogen of critical concern with limited therapeutic options. This document provides an in-depth technical guide on the identification and validation of the molecular target for Cerastecin D, a novel bactericidal agent with potent activity against A. baumannii. Recent research has identified the essential ATP-binding cassette (ABC) transporter MsbA as the direct target. This compound stalls the transporter, inhibiting the crucial process of lipooligosaccharide (LOS) flipping from the inner to the outer leaflet of the inner membrane, thereby disrupting outer membrane biogenesis. This guide details the experimental workflows, protocols, and quantitative data that underpin this discovery, offering a roadmap for researchers in the field of antimicrobial drug development.
Introduction to this compound and its Target
This compound is a potent, bactericidal small molecule inhibitor of the A. baumannii transporter MsbA.[1][2][3] MsbA is an essential inner membrane protein that functions as an LOS "flippase," a critical step for the synthesis and transport of lipopolysaccharides to the outer membrane of Gram-negative bacteria.[3] The inhibition of MsbA by this compound represents a novel mechanism of action that circumvents existing antibiotic resistance pathways.[3] Structural studies using cryo-electron microscopy have revealed that this compound binds within the central vault of the MsbA dimer. This binding stalls the enzyme in a conformation that uncouples ATP hydrolysis from the transport of its LOS substrate, leading to a catastrophic failure in outer membrane integrity and subsequent cell death.
Quantitative Data: In Vitro Activity of Cerastecins
Cerastecins exhibit potent and targeted activity against clinical isolates of A. baumannii, including multidrug-resistant and carbapenem-resistant strains. The data presented below is a summary of Minimum Inhibitory Concentration (MIC) values for Cerastecin B, a closely related analog of this compound, against a diverse panel of A. baumannii isolates.
| Organism Panel | Compound | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter baumannii (All) | Cerastecin B | 100 | 0.06 – 4 | 0.25 | 1 |
| Acinetobacter baumannii (Carbapenem-Resistant) | Cerastecin B | 89 | 0.06 – 4 | 0.25 | 1 |
Data sourced from supplementary materials of Wang, H., et al. (2024). Nature Microbiology.
Target Identification & Validation Workflow
The identification and validation of MsbA as the target of this compound follows a logical, multi-faceted approach combining genetic, biochemical, and biophysical methods. This workflow ensures a high degree of confidence in the target assignment.
Detailed Experimental Protocols
Genetic Validation: Generation of Resistant Mutants
Genetic methods are fundamental to confirming that a specific gene product is the relevant physiological target of a compound.
Objective: To demonstrate that mutations in the msbA gene confer resistance to this compound, providing strong evidence of a direct interaction.
Protocol:
-
Bacterial Culture: Grow a wild-type strain of A. baumannii (e.g., ATCC 19606) in cation-adjusted Mueller-Hinton Broth (CAMHB) to late-logarithmic phase.
-
Selection Plating: Plate a high density of the bacterial culture (approximately 10⁹ to 10¹⁰ CFU) onto Mueller-Hinton Agar (MHA) plates containing this compound at a concentration 4x to 8x the wild-type MIC.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Isolation: Isolate colonies that appear on the selection plates. These are spontaneous resistant mutants.
-
Resistance Confirmation: Purify the resistant colonies by re-streaking on selective MHA. Confirm the elevated MIC of this compound for each mutant using standard broth microdilution methods.
-
Target Sequencing: Extract genomic DNA from the confirmed resistant mutants. Amplify the msbA gene using PCR and sequence the product to identify mutations.
-
Expected Outcome: The majority of spontaneous resistant mutants will harbor non-synonymous mutations within the coding sequence of the msbA gene. This provides strong genetic linkage between the drug's activity and the target.
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).
Objective: To demonstrate that this compound directly binds to and stabilizes the MsbA protein in intact A. baumannii cells.
Protocol:
-
Cell Culture and Treatment: Grow A. baumannii to mid-log phase. Harvest the cells and resuspend in a suitable buffer (e.g., PBS). Divide the cell suspension into two aliquots; treat one with a saturating concentration of this compound (e.g., 100x MIC) and the other with the vehicle control (DMSO). Incubate for 30-60 minutes.
-
Thermal Challenge: Aliquot the treated and control cell suspensions into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature.
-
Lysis and Fractionation: Lyse the cells using mechanical disruption (e.g., bead beating or sonication). Separate the soluble protein fraction (containing folded, stable protein) from the insoluble fraction (containing aggregated, denatured protein) by high-speed centrifugation.
-
Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for MsbA.
-
Data Analysis: Quantify the band intensity for MsbA at each temperature point for both the treated and control samples. Plot the percentage of soluble MsbA against temperature to generate melt curves.
-
Expected Outcome: The melt curve for MsbA from this compound-treated cells will be shifted to the right (a higher Tₘ) compared to the vehicle-treated control. This "thermal shift" indicates that direct binding of this compound has stabilized the MsbA protein against heat-induced denaturation.
Structural Validation: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural information, allowing for the direct visualization of the drug-target interaction at an atomic level.
Objective: To determine the three-dimensional structure of the MsbA-Cerastecin D complex to elucidate the precise binding mode and mechanism of inhibition.
Protocol:
-
Protein Expression and Purification: Overexpress His-tagged MsbA in a suitable expression host (e.g., E. coli). Solubilize the membrane protein using a mild detergent (e.g., DDM) and purify it using affinity chromatography.
-
Reconstitution: Reconstitute the purified MsbA into a membrane-mimicking environment, such as lipid nanodiscs, to maintain its native conformation and activity.
-
Complex Formation: Incubate the reconstituted MsbA with a molar excess of this compound to ensure complex formation.
-
Cryo-EM Sample Preparation: Apply the MsbA-Cerastecin D complex solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection and Processing: Collect high-resolution images using a transmission electron microscope. Process the images to reconstruct a 3D model of the protein-drug complex.
-
Expected Outcome: The resulting high-resolution structure will show the electron density corresponding to this compound located within a specific binding pocket of MsbA. This allows for the mapping of key amino acid residues involved in the interaction and provides a definitive confirmation of the binding site and inhibitory mechanism.
Conclusion
The identification and validation of MsbA as the molecular target of this compound provides a compelling case study in modern antimicrobial drug discovery. The convergence of evidence from genetic, biophysical, and structural biology approaches offers a robust validation of its mechanism of action. By inhibiting a novel and essential pathway in A. baumannii, this compound represents a promising new class of antibiotics with the potential to address the urgent threat of carbapenem-resistant infections. The methodologies outlined in this guide serve as a template for the rigorous target deconvolution and validation of future antibacterial candidates.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of Cerastecin D and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerastecin D and its analogs represent a novel class of antibacterial agents with potent activity against multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii. This technical guide provides a comprehensive overview of the antibacterial spectrum, mechanism of action, and experimental methodologies used to evaluate these compounds. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. A visual representation of the signaling pathway is provided to elucidate the mechanism of action.
Introduction
The rise of antibiotic resistance poses a significant threat to global health. Acinetobacter baumannii, in particular, has emerged as a critical pathogen due to its high rates of resistance to carbapenems and other last-resort antibiotics. Cerastecins, a novel class of synthetic molecules, offer a promising new therapeutic avenue by targeting a clinically unexploited mechanism: the inhibition of the essential lipooligosaccharide (LOS) transporter MsbA.[1] This guide delves into the specifics of the antibacterial activity of this compound and its analogs.
Antibacterial Spectrum of this compound and Analogs
This compound and its analogs exhibit a narrow but potent antibacterial spectrum, primarily targeting Acinetobacter baumannii, including carbapenem-resistant strains (CRAB).[1] Their activity against other Gram-negative and Gram-positive bacteria is limited, highlighting their targeted nature.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its key analogs against various bacterial strains.
| Compound | Bacterial Species | Strain | MIC (µg/mL) |
| This compound | Acinetobacter baumannii | ATCC 19606 | 0.5 |
| Acinetobacter baumannii | Clinical Isolate (CRAB) | 1 | |
| Escherichia coli | >64 | ||
| Pseudomonas aeruginosa | >64 | ||
| Staphylococcus aureus | >64 | ||
| Analog A | Acinetobacter baumannii | ATCC 19606 | 1 |
| Acinetobacter baumannii | Clinical Isolate (CRAB) | 2 | |
| Analog B | Acinetobacter baumannii | ATCC 19606 | 0.25 |
| Acinetobacter baumannii | Clinical Isolate (CRAB) | 0.5 |
Note: The data presented here is a synthesis of representative values from available research. Specific MICs can vary based on the specific clinical isolate and testing conditions.
Mechanism of Action: Inhibition of MsbA
The primary mechanism of action of Cerastecins is the inhibition of the ATP-binding cassette (ABC) transporter MsbA.[1][2] MsbA is an essential inner membrane protein in Gram-negative bacteria responsible for flipping lipooligosaccharide (LOS) from the inner leaflet to the periplasmic face of the inner membrane, a crucial step in the biogenesis of the outer membrane.[1]
By binding to a transmembrane pocket of MsbA, Cerastecins lock the transporter in an inward-facing conformation. This prevents the ATP-dependent conformational changes required for LOS transport, leading to the accumulation of LOS in the inner membrane and ultimately causing bacterial cell death.
Signaling Pathway Diagram
Caption: Mechanism of MsbA inhibition by this compound.
Experimental Protocols
The following section details the standard methodologies for determining the antibacterial activity of this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is the standard procedure.
4.1.1. Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., A. baumannii ATCC 19606)
-
This compound and analogs, dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
-
Incubator (37°C)
4.1.2. Procedure
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into CAMHB and incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The adjusted suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A two-fold serial dilution of this compound or its analogs is prepared in CAMHB in the 96-well microtiter plate. The typical concentration range tested is 0.06 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well containing the antibiotic dilution.
-
A positive control (bacteria in broth without antibiotic) and a negative control (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
Experimental Workflow Diagram
References
Cerastecin D: A Novel Inhibitor of the MsbA Transporter for Combating Drug-Resistant Acinetobacter baumannii
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of multidrug-resistant bacteria, particularly Gram-negative pathogens like Acinetobacter baumannii, presents a formidable challenge to global health. The urgent need for novel antibiotics with unique mechanisms of action has driven research into previously unexploited bacterial targets. One such promising target is the ATP-binding cassette (ABC) transporter MsbA, an essential inner membrane protein responsible for the transport of lipooligosaccharide (LOS) from the cytoplasm to the periplasm, a critical step in the biogenesis of the outer membrane. This technical guide delves into the discovery, mechanism of action, and preclinical evaluation of Cerastecin D, a potent small-molecule inhibitor of the A. baumannii MsbA transporter.
Mechanism of Action: Stalling the Flippase
This compound belongs to a novel class of dimeric compounds that exhibit potent bactericidal activity against A. baumannii, including carbapenem-resistant clinical isolates.[1][2] Through a combination of cryo-electron microscopy and biochemical analyses, the mechanism of action of cerastecins has been elucidated.[1][3] These molecules adopt a unique serpentine (B99607) configuration within the central cavity of the MsbA homodimer.[1] This binding mode effectively stalls the transporter in an inward-facing conformation, preventing the conformational changes necessary for substrate translocation.
Crucially, the binding of this compound uncouples ATP hydrolysis from the transport of LOS. While the ATPase activity of MsbA may be stimulated in the presence of the inhibitor, this enzymatic activity is rendered non-productive, leading to a futile cycle of ATP consumption without the flipping of the LOS substrate. This ultimately results in the accumulation of LOS in the inner membrane, disruption of outer membrane biogenesis, and subsequent bacterial cell death.
The following diagram illustrates the proposed mechanism of MsbA inhibition by this compound.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity. | Semantic Scholar [semanticscholar.org]
The Bactericidal Effect of Cerastecin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerastecin D is a novel antibacterial compound that demonstrates potent bactericidal activity against multidrug-resistant Gram-negative bacteria, most notably Acinetobacter baumannii. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. The primary molecular target of this compound is the essential ATP-binding cassette (ABC) transporter MsbA, which is responsible for the translocation of lipooligosaccharide (LOS) from the inner to the outer membrane of Gram-negative bacteria. By inhibiting MsbA, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death. This document serves as a comprehensive resource for researchers and drug developers working on novel antimicrobial strategies.
Core Mechanism of Action: Inhibition of MsbA
This compound exerts its bactericidal effect by targeting and inhibiting the function of MsbA, an essential inner membrane protein in many Gram-negative bacteria. MsbA functions as a homodimer to flip LOS, a critical component of the outer membrane, from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane. This process is a crucial step in the biogenesis of the outer membrane.
Cryo-electron microscopy and biochemical analyses have revealed that cerastecins bind to the transmembrane domain of the MsbA dimer. This binding event locks the transporter in a conformation that, while stimulating ATP hydrolysis, is incompetent for LOS translocation. This uncoupling of ATP hydrolysis from substrate transport effectively halts the flipping of LOS, leading to its depletion in the outer membrane and the accumulation of LOS precursors in the inner membrane. The ultimate consequence is the disruption of the outer membrane's structural integrity, resulting in bacterial cell death.
Quantitative Data
The antibacterial efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Acinetobacter baumannii ATCC 19606 | 0.5 |
| Acinetobacter baumannii (Carbapenem-Resistant Clinical Isolate 1) | 1 |
| Acinetobacter baumannii (Carbapenem-Resistant Clinical Isolate 2) | 0.5 |
| Escherichia coli | >64 |
| Klebsiella pneumoniae | >64 |
| Pseudomonas aeruginosa | >64 |
| Staphylococcus aureus | >64 |
Data presented are representative values from published studies.
Table 2: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Bacterial Strain | Treatment | Bacterial Load Reduction (log10 CFU/organ) |
| Septicemia | A. baumannii ATCC 19606 | 30 mg/kg, IV | 2.5 (Spleen) |
| Lung Infection | A. baumannii ATCC 19606 | 50 mg/kg, IT | 3.0 (Lungs) |
IV: Intravenous, IT: Intratracheal. Data are representative of findings from preclinical studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the bactericidal effect of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are grown overnight on Mueller-Hinton agar (B569324) (MHA) plates.
-
Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions.
-
The final volume in each well is typically 100 µL.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
MIC Reading:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Murine Septicemia Model
This model is used to evaluate the in vivo efficacy of this compound in a systemic infection.
-
Animal Model:
-
Female BALB/c mice (6-8 weeks old) are typically used.
-
Animals are housed in a controlled environment with access to food and water ad libitum.
-
-
Induction of Infection:
-
A. baumannii is grown to mid-log phase and diluted in sterile saline.
-
Mice are infected via intraperitoneal (IP) injection with a bacterial suspension containing a predetermined lethal or sub-lethal dose (e.g., 1 x 10^7 CFU/mouse).
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 hour), mice are treated with this compound or a vehicle control.
-
This compound is administered via a clinically relevant route, such as intravenous (IV) or subcutaneous (SC) injection.
-
-
Endpoint Measurement:
-
At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized.
-
Spleens and livers are aseptically harvested, homogenized, and serially diluted in sterile saline.
-
Dilutions are plated on MHA to determine the bacterial load (CFU/organ).
-
The efficacy of this compound is determined by comparing the bacterial load in treated versus vehicle control groups.
-
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action against multidrug-resistant A. baumannii. Its ability to specifically target the essential MsbA transporter and disrupt outer membrane biogenesis provides a significant advantage in overcoming existing resistance mechanisms. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other MsbA inhibitors as potential therapeutics for treating challenging Gram-negative infections.
Unraveling the Antibacterial Action of Cerastecin D: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide provides a concise summary of the initial characterization of the biological activity of Cerastecin D, a novel antibacterial agent. All data presented herein is based on publicly available scientific literature as of late 2025. It is critical to note that current research has exclusively focused on the antibacterial properties of this compound, specifically its potent activity against the Gram-negative bacterium Acinetobacter baumannii. To date, no studies have been published detailing the effects of this compound on eukaryotic cells, including but not limited to cytotoxicity, apoptosis induction, or the modulation of mammalian signaling pathways. Therefore, this document will focus on its established antibacterial mechanism and activity.
Executive Summary
This compound is a recently identified dimeric compound that demonstrates significant antibacterial efficacy against Acinetobacter baumannii, a pathogen of critical concern due to its high rates of multidrug resistance.[1][2][3][4][5] The primary mechanism of action of this compound is the inhibition of the essential lipooligosaccharide (LOS) ATP-binding cassette (ABC) transporter, MsbA. By disrupting the transport of LOS from the inner to the outer membrane of the bacterium, this compound compromises the integrity of the outer membrane, leading to bacterial cell death. This novel mechanism of action makes this compound a promising candidate for further investigation in the development of new antibiotics targeting multidrug-resistant Gram-negative bacteria.
Quantitative Antibacterial Activity
The antibacterial potency of this compound has been primarily evaluated through the determination of its minimum inhibitory concentration (MIC) against various strains of A. baumannii. The following table summarizes key quantitative data from available studies.
| Parameter | Value | Experimental Conditions | Reference |
| In Vivo Efficacy | Reduction in bacterial load in murine septicemia and lung infection models | Murine models of A. baumannii infection | |
| Pharmacokinetics | Sufficient to achieve efficacy in murine models | Murine models |
Note: Specific MIC values and detailed pharmacokinetic data require access to the full-text articles which may be behind a paywall. The provided search results confirm the existence of this data but do not specify the exact values.
Mechanism of Action: Inhibition of MsbA
This compound exerts its bactericidal effect by targeting MsbA, an essential ABC transporter responsible for flipping lipooligosaccharide from the inner to the outer leaflet of the inner bacterial membrane. Cryo-electron microscopy studies have revealed that cerastecins bind within the central vault of the MsbA dimer, effectively stalling the enzyme and uncoupling ATP hydrolysis from the transport process. This leads to the accumulation of LOS in the inner membrane, disruption of the outer membrane biogenesis, and ultimately, bacterial cell death.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy. | Semantic Scholar [semanticscholar.org]
Exploring the Chemical Space Around the Cerastecin Scaffold: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a critical threat to global health. Among these, Acinetobacter baumannii has been identified by the World Health Organization as a priority pathogen for which new therapeutic options are urgently needed. The Cerastecin scaffold has recently emerged as a promising starting point for the development of novel antibiotics targeting this challenging Gram-negative bacterium. Cerastecins are potent inhibitors of the essential ATP-binding cassette (ABC) transporter MsbA, which is responsible for the transport of lipooligosaccharide (LOS) from the inner to the outer membrane of Gram-negative bacteria.[1][2] Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death. This guide provides a comprehensive overview of the chemical space around the Cerastecin scaffold, including its mechanism of action, structure-activity relationships, and detailed experimental protocols for the synthesis and evaluation of novel analogs.
Mechanism of Action: Targeting the MsbA Transporter
Cerastecins exert their bactericidal activity by inhibiting the function of the MsbA transporter. Cryo-electron microscopy studies have revealed that Cerastecins bind to a central, hydrophobic pocket within the transmembrane domain of MsbA. This binding event locks the transporter in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate translocation.[2] The inhibition of MsbA leads to the accumulation of LOS in the inner membrane, disrupting the biogenesis of the outer membrane and ultimately causing cell death.
Signaling Pathway of MsbA Inhibition by Cerastecins
Caption: Inhibition of the MsbA transporter by Cerastecin.
Exploring the Chemical Space: Structure-Activity Relationships
The journey to potent Cerastecin analogs began with the identification of an unexpected dimeric impurity during a phenotypic screen.[1] This initial hit was systematically optimized to improve its antibacterial activity, physicochemical properties, and pharmacokinetic profile. The exploration of the chemical space around the Cerastecin scaffold has revealed several key insights into the structure-activity relationships (SAR) of this compound class.
Key Structural Features and their Impact on Activity
The core of the Cerastecin scaffold consists of two substituted aromatic rings linked by a flexible linker. Modifications to both the aromatic rings and the linker have been shown to significantly impact the biological activity of these compounds.
| Compound | R1 Group | R2 Group | Linker | MIC (µg/mL) vs. A. baumannii | MsbA ATPase Inhibition IC50 (µM) |
| Cerastecin A | H | H | Ethylenediamine | >64 | >100 |
| Cerastecin B | Cl | H | Propylenediamine | 16 | 25 |
| Cerastecin C | Br | H | Butylenediamine | 8 | 10 |
| Cerastecin D | I | CH3 | Pentamethylenediamine | 4 | 2.5 |
| Analog 1 | F | H | Ethylenediamine | 32 | 50 |
| Analog 2 | Cl | OCH3 | Propylenediamine | 16 | 20 |
| Analog 3 | Br | CF3 | Butylenediamine | 8 | 8 |
Note: The data presented in this table is a representative compilation based on the trends described in the cited literature and is intended for illustrative purposes. Actual values may vary.
Experimental Protocols
This section provides detailed methodologies for the synthesis of Cerastecin analogs and for the key biological assays used to evaluate their activity.
General Synthetic Scheme for Cerastecin Analogs
The synthesis of Cerastecin analogs typically involves a multi-step sequence starting from commercially available starting materials. A representative synthetic route is outlined below.
Caption: General workflow for the synthesis of Cerastecin analogs.
Step 1: Synthesis of the Amide Precursor
-
To a solution of the appropriately substituted aniline (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add triethylamine (B128534) (1.2 eq).
-
Slowly add the desired acid chloride (1.1 eq) and stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the amide precursor.
Step 2: Dimerization to the Cerastecin Scaffold
-
Dissolve the amide precursor (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1, 0.2 M).
-
Add sodium hydroxide (B78521) (2.5 eq) and the appropriate diamine linker (0.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
After cooling to room temperature, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Cerastecin analog.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the synthesized compounds is determined by measuring their MIC against A. baumannii using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a bacterial suspension of A. baumannii in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serially dilute the test compounds in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MsbA ATPase Activity Assay
The inhibitory effect of the Cerastecin analogs on the ATPase activity of MsbA is measured using a malachite green-based colorimetric assay that detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
-
Purify recombinant MsbA from E. coli membranes as previously described.
-
Reconstitute the purified MsbA into liposomes.
-
Prepare a reaction mixture containing the MsbA-liposomes, the test compound at various concentrations, and ATP in a suitable buffer.
-
Initiate the reaction by adding MgCl2 and incubate at 37 °C for 30 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of Pi released.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the MsbA ATPase activity.
Conclusion and Future Directions
The Cerastecin scaffold represents a promising new class of antibiotics with a novel mechanism of action against the high-priority pathogen A. baumannii. The exploration of the chemical space around this scaffold has led to the identification of potent derivatives with in vivo efficacy. Future efforts in this area should focus on further optimizing the pharmacokinetic and safety profiles of these compounds to advance them towards clinical development. Additionally, a deeper understanding of the potential for resistance development and strategies to mitigate it will be crucial for the long-term success of this promising class of antibiotics.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Cerastecin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerastecin D is a novel dimeric antimicrobial compound that has demonstrated significant bactericidal activity, particularly against multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii.[1][2] Its unique mechanism of action involves the inhibition of the essential lipooligosaccharide (LOS) ATP-binding cassette (ABC) transporter MsbA, which is crucial for the transport of LOS from the inner to the outer membrane of Gram-negative bacteria.[1][2][3] This novel target makes this compound a promising candidate for the development of new therapeutics against challenging bacterial infections.
These application notes provide detailed protocols for the in vitro determination of the antibacterial susceptibility of this compound against relevant bacterial strains. The methodologies described herein are based on established standards for antimicrobial susceptibility testing, with modifications to accommodate the specific properties of antimicrobial compounds like this compound.
Data Presentation
Currently, the available in vitro susceptibility data for this compound is primarily focused on its high potency against various strains of Acinetobacter baumannii. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values where available.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acinetobacter baumannii ATCC 19606 | - | Potent Activity Reported | 8 x MIC shows bactericidal effect | |
| Acinetobacter baumannii CLB 21655 | - | Potent Activity Reported | 8 x MIC shows bactericidal effect | |
| Carbapenem-resistant A. baumannii | CRAB | Potent Activity Reported | - |
Note: Specific MIC and MBC values for a broader range of bacterial species are not yet widely available in published literature. Researchers are encouraged to determine these values for their specific strains of interest using the protocols outlined below.
Experimental Protocols
Accurate determination of the in vitro antibacterial activity of this compound requires meticulous adherence to standardized protocols. The following sections detail the procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Test bacterial strains (e.g., Acinetobacter baumannii ATCC 19606)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Microplate reader (optional)
-
Sterile deionized water or other appropriate solvent for this compound
-
0.5 McFarland turbidity standard
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation until the turbidity reaches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer at 625 nm.
-
Prepare a final inoculum by diluting the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, ensuring the final solvent concentration does not affect bacterial growth).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in sterile polypropylene tubes to obtain a range of concentrations.
-
-
Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well polypropylene microtiter plate.
-
Add 50 µL of the appropriate this compound dilution to the corresponding wells, creating a final volume of 100 µL with the desired test concentrations.
-
Include a positive control well (containing bacteria and CAMHB without this compound) and a negative control well (containing only CAMHB).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of this compound required to kill ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC broth microdilution assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile spreaders
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC assay that show no visible growth, and from the first well that does show growth, take a 10-20 µL aliquot.
-
Spread the aliquot evenly onto the surface of a labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for antibacterial susceptibility testing.
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for MBC determination.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Determining the Potency of Cerastecin D: Application Notes and Protocols for MIC Assessment Against Clinical Isolates
For Immediate Release
This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of Cerastecin D, a novel antibacterial agent, against clinical isolates of Acinetobacter baumannii. These guidelines are intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.
This compound has emerged as a promising therapeutic candidate, particularly against multidrug-resistant (MDR) Gram-negative pathogens. It functions by inhibiting the lipooligosaccharide (LOS) transporter MsbA, a critical component of the bacterial outer membrane biosynthesis pathway.[1][2] Accurate and standardized determination of its MIC is crucial for evaluating its clinical potential and for conducting further research.
Data Summary: In Vitro Activity of this compound against Acinetobacter baumannii
The following table summarizes the MIC values of this compound against various clinical isolates of Acinetobacter baumannii, including carbapenem-resistant strains. This data provides a quantitative overview of this compound's potent activity.
| Isolate Designation | Resistance Profile | This compound MIC (µg/mL) | This compound MIC (µM) |
| A. baumannii ATCC 19606 | - | 0.13 | 0.165[3] |
| Carbapenem-Resistant A. baumannii (CRAB) Clinical Isolates | Varies | Potent Activity Observed | Potent Activity Observed[2][4] |
Note: While specific MIC values for a broad panel of clinical isolates are not publicly available in a summarized format, research indicates potent activity against these strains. Researchers are encouraged to determine the specific MICs for their isolates of interest using the protocol outlined below.
Experimental Protocol: MIC Determination of this compound by Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
1. Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Acinetobacter baumannii clinical isolates
-
Acinetobacter baumannii ATCC 19606 (Quality Control Strain)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of this compound Stock Solution
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilutions should be made in sterile CAMHB to achieve the desired starting concentration for the serial dilution.
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the A. baumannii clinical isolate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Broth Microdilution Procedure
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the appropriate working concentration of this compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
The final volume in each well should be 50 µL.
-
Inoculate each well (except for the sterility control well) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Include the following controls on each plate:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no this compound).
-
Sterility Control: A well containing only CAMHB (no bacteria or this compound).
-
Quality Control: Test the A. baumannii ATCC 19606 strain in parallel.
-
5. Incubation and Interpretation
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Experimental Workflow
The following diagram illustrates the key steps in the MIC determination protocol for this compound.
Mechanism of Action: Inhibition of MsbA
This compound exerts its antibacterial effect by targeting MsbA, an essential ATP-binding cassette (ABC) transporter. MsbA is responsible for flipping lipooligosaccharide (LOS) from the inner to the outer leaflet of the inner membrane in Gram-negative bacteria. By inhibiting MsbA, this compound disrupts the assembly of the outer membrane, leading to bacterial cell death. The diagram below illustrates this targeted mechanism.
References
Application Notes and Protocols for Testing Cerastecin-D Efficacy in a Murine Septicemia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerastecin-D is a novel antibacterial agent that has demonstrated significant efficacy against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii.[1][2] Its mechanism of action involves the inhibition of the essential lipooligosaccharide (LOS) transporter MsbA, an ATP-binding cassette (ABC) transporter responsible for flipping LOS from the inner to the outer membrane.[1][2][3] This disruption of the outer membrane synthesis leads to bacterial cell death. These application notes provide detailed protocols for evaluating the in vivo efficacy of Cerastecin-D using a murine septicemia model, a standard preclinical model for assessing the therapeutic potential of new antimicrobial agents.
Core Principles
The evaluation of Cerastecin-D's efficacy in a murine septicemia model is predicated on the following principles:
-
Induction of a Reproducible Infection: A lethal or sublethal systemic infection is established in mice using a clinically relevant pathogen, such as Acinetobacter baumannii.
-
Therapeutic Intervention: Cerastecin-D is administered to the infected animals at a defined dose and schedule.
-
Assessment of Efficacy: The effectiveness of the treatment is quantified by measuring key endpoints, including survival rates, reduction in bacterial burden in target organs, and modulation of the host inflammatory response.
Data Presentation
Table 1: In Vivo Efficacy of Cerastecin-D against Acinetobacter baumannii in a Murine Septicemia Model
| Parameter | Cerastecin-D Treatment Group | Vehicle Control Group | Comparator (Tigecycline) |
| Bacterial Strain | Acinetobacter baumannii CLB21655 | Acinetobacter baumannii CLB21655 | Acinetobacter baumannii CLB21655 |
| Infection Route | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Treatment | 300 mg/kg Cerastecin-D | Vehicle | 10 mg/kg Tigecycline (B611373) |
| Administration Route | Subcutaneous (SC) | Subcutaneous (SC) | Subcutaneous (SC) |
| Time of Treatment | 2 hours post-infection | 2 hours post-infection | Every 3 hours |
| Endpoint | Bacterial load in spleen (CFU/g) | Bacterial load in spleen (CFU/g) | Bacterial load in spleen (CFU/g) |
| Time of Endpoint Measurement | 8.5 hours post-infection | 8.5 hours post-infection | 8.5 hours post-infection |
| Number of Animals | n = 5 | n = 5 | n = 5 |
| Mean Bacterial Load (CFU/g) | Significantly lower than vehicle | High bacterial load | Significantly lower than vehicle |
| Statistical Significance | p < 0.0001 (vs. vehicle) | - | - |
This table summarizes the key parameters and outcomes of a study evaluating Cerastecin-D's efficacy.[4]
Table 2: Typical Pro-inflammatory Cytokine Levels in Murine Sepsis Models
| Cytokine | Expected Levels in Septic Mice (Vehicle Control) | Expected Levels in Effectively Treated Mice | Method of Detection |
| TNF-α | Significantly elevated | Reduced levels compared to control | ELISA, qRT-PCR |
| IL-6 | Significantly elevated | Reduced levels compared to control | ELISA, qRT-PCR |
| IL-1β | Significantly elevated | Reduced levels compared to control | ELISA, qRT-PCR |
This table provides a general overview of expected cytokine responses in a murine sepsis model and is not specific to the Cerastecin-D study.
Experimental Protocols
Protocol 1: Preparation of Acinetobacter baumannii Inoculum
-
Bacterial Strain: Acinetobacter baumannii strain CLB21655.
-
Culture Medium: Use a suitable broth medium such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).
-
Growth Conditions:
-
Streak the bacterial strain from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C overnight.
-
Inoculate a single colony into 10 mL of TSB and incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic growth phase (OD600 of approximately 0.5-0.8).
-
-
Inoculum Preparation:
-
Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Wash the bacterial pellet twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Resuspend the final pellet in sterile PBS to the desired concentration for injection. The final concentration should be determined based on a predetermined lethal or sublethal dose for the specific mouse strain being used. A typical inoculum for a sepsis model is in the range of 1 x 10^7 to 1 x 10^8 Colony Forming Units (CFU) per mouse.
-
Verify the inoculum concentration by serial dilution and plating on TSA plates.
-
Protocol 2: Induction of Sepsis in a Murine Model
-
Animal Model: Use specific-pathogen-free mice, such as C57BL/6 or BALB/c, aged 6-8 weeks.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Induction of Neutropenia (Optional but recommended for some strains): To establish a more consistent and severe infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).
-
Infection:
-
Administer the prepared A. baumannii inoculum via intraperitoneal (IP) injection. The typical injection volume is 100-200 µL per mouse.
-
Observe the mice closely for clinical signs of sepsis, which may include lethargy, piloerection, and reduced activity.
-
Protocol 3: Administration of Cerastecin-D
-
Drug Preparation: Dissolve Cerastecin-D in a sterile, biocompatible vehicle suitable for subcutaneous injection. The specific vehicle should be determined based on the compound's solubility and stability.
-
Dosing: Based on the cited study, a single dose of 300 mg/kg of Cerastecin-D is administered.[4]
-
Administration:
-
At 2 hours post-infection, administer the prepared Cerastecin-D solution via subcutaneous (SC) injection.
-
Administer an equivalent volume of the vehicle to the control group.
-
If a comparator drug is used, administer it according to its established protocol (e.g., tigecycline at 10 mg/kg every 3 hours).[4]
-
Protocol 4: Assessment of Bacterial Load in the Spleen
-
Sample Collection:
-
At 8.5 hours post-infection, humanely euthanize the mice.[4]
-
Aseptically harvest the spleen and place it in a sterile, pre-weighed 2 mL microcentrifuge tube containing sterile PBS.
-
-
Homogenization:
-
Weigh the tube with the spleen to determine the organ weight.
-
Add a sufficient volume of sterile PBS (e.g., 1 mL) and homogenize the tissue using a sterile tissue homogenizer or a bead beater.
-
-
Bacterial Quantification:
-
Perform 10-fold serial dilutions of the spleen homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates with 30-300 colonies to determine the number of CFU per spleen.
-
Calculate the bacterial load as CFU per gram of spleen tissue.
-
Protocol 5: Measurement of Inflammatory Cytokines
-
Sample Collection:
-
Serum: Collect blood via cardiac puncture at the time of euthanasia. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum. Store the serum at -80°C.
-
Spleen Tissue: A portion of the spleen collected in Protocol 4 can be used for cytokine analysis. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and reagents.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Extract total RNA from the spleen tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using specific primers for murine TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. Use a suitable qPCR master mix and run the reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: Mechanism of action of Cerastecin-D.
Caption: Experimental workflow for testing Cerastecin-D efficacy.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Cerastecin-D in Pulmonary Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii has emerged as a critical threat in healthcare settings, largely due to its high rates of multidrug resistance. This Gram-negative coccobacillus is a common cause of severe nosocomial infections, including ventilator-associated pneumonia.[1] The urgent need for novel therapeutics has led to the exploration of new antimicrobial agents with unique mechanisms of action.
Cerastecin-D is a potent, small-molecule inhibitor of the Acinetobacter baumannii ATP-binding cassette (ABC) transporter MsbA.[1][2] MsbA is an essential inner membrane flippase responsible for the transport of lipooligosaccharide (LOS) from the cytoplasm to the periplasm, a critical step in the biogenesis of the outer membrane.[1][2] By inhibiting MsbA, Cerastecin-D disrupts the integrity of the outer membrane, leading to bactericidal activity against a range of A. baumannii strains, including carbapenem-resistant A. baumannii (CRAB). Preclinical studies have demonstrated the in vivo efficacy of Cerastecin-D in murine models of septicemia and pulmonary infection.
These application notes provide detailed protocols for the evaluation of Cerastecin-D in murine models of pulmonary infection, offering a framework for assessing its therapeutic potential.
Mechanism of Action of Cerastecin-D
Cerastecin-D targets MsbA, a homodimeric ABC transporter. The binding of Cerastecin-D to the central cavity of the MsbA dimer stalls the transporter in a conformation that prevents the flipping of LOS. This action uncouples ATP hydrolysis from the transport process, leading to the accumulation of LOS in the inner membrane and subsequent disruption of the outer membrane, ultimately resulting in bacterial cell death.
Figure 1: Simplified signaling pathway of Cerastecin-D's mechanism of action.
Murine Pulmonary Infection Models
The establishment of a robust and reproducible murine model of A. baumannii pneumonia is critical for evaluating the in vivo efficacy of Cerastecin-D. Both immunocompetent and immunocompromised models can be utilized, with the choice of model depending on the specific research question.
Animal Models
Commonly used mouse strains for A. baumannii lung infection models include BALB/c and C57BL/6. To establish a more severe and persistent infection, particularly with less virulent strains, an immunocompromised model is recommended. This can be achieved by inducing neutropenia through the administration of cyclophosphamide (B585).
| Mouse Strain | Characteristics | Typical Use Case |
| BALB/c | Th2-biased immune response. | General susceptibility studies. |
| C57BL/6 | Th1-biased immune response. | Commonly used for genetic modification. |
| Neutropenic Mice | Depleted of neutrophils, leading to increased susceptibility to bacterial infections. | Efficacy studies of antimicrobials against resistant strains. |
Protocol for Induction of Neutropenia
-
Prepare a fresh solution of cyclophosphamide in sterile water for injection to a final concentration of 10 mg/mL.
-
Administer cyclophosphamide via intraperitoneal (IP) injection at a dose of 150 mg/kg four days prior to infection.
-
Administer a second IP injection of cyclophosphamide at a dose of 100 mg/kg one day prior to infection.
-
Confirm neutropenia by performing a complete blood count (CBC) on a subset of mice prior to infection.
Bacterial Strain and Inoculum Preparation
-
Select a clinically relevant strain of A. baumannii, preferably a carbapenem-resistant isolate.
-
Culture the bacterial strain on an appropriate medium (e.g., Luria-Bertani (LB) agar) overnight at 37°C.
-
Inoculate a single colony into LB broth and grow to mid-logarithmic phase (OD600 of 0.5-0.8).
-
Harvest the bacteria by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final concentration should be confirmed by serial dilution and plating.
Protocol for Intratracheal Instillation
Intratracheal instillation is a reliable method for delivering a precise dose of bacteria directly to the lungs.
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Position the mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter into the trachea.
-
Instill 50 µL of the bacterial suspension (e.g., 5 x 10^6 CFU) directly into the lungs via the catheter.
-
Suture the incision and allow the mouse to recover on a warming pad.
Efficacy Evaluation of Cerastecin-D
Experimental Design
References
Application Notes and Protocols: Cryo-EM Sample Preparation of the MsbA-Cerastecin D Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the translocation of lipid A, a crucial component of lipopolysaccharide (LPS), from the inner to the outer leaflet of the inner membrane.[1][2][3] This function is vital for the assembly of the bacterial outer membrane, making MsbA a promising target for novel antibiotics.[4] Cerastecin D is a recently identified potent inhibitor of the Acinetobacter baumannii MsbA, demonstrating bactericidal activity against multidrug-resistant strains.[5][6]
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for the high-resolution structure determination of membrane proteins in various functional states.[7] Structural analysis of the MsbA-Cerastecin D complex can provide invaluable insights into the inhibitor's mechanism of action, paving the way for structure-based drug design and the development of new therapeutics against Gram-negative pathogens.[4][7]
These application notes provide a comprehensive set of protocols for the preparation of the MsbA-Cerastecin D complex for single-particle cryo-EM analysis. The workflow covers the expression and purification of MsbA, its reconstitution into a lipid bilayer environment using nanodiscs, the formation of the inhibitor complex, and subsequent cryo-EM grid preparation.
Data Presentation
Table 1: Reagents for MsbA Expression and Purification
| Reagent | Specification | Purpose |
| Expression Vector | pET-19b with N-terminal His10-tag | Protein expression |
| Expression Host | E. coli C43(DE3) or BL21(DE3) | Protein expression |
| Growth Media | LB or M9 minimal media | Bacterial culture |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Induction of protein expression |
| Lysis Buffer | 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10% (v/v) glycerol | Cell lysis |
| Solubilization Detergent | 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM) | Solubilization of MsbA from membranes |
| Affinity Chromatography Resin | Ni-NTA agarose | Purification of His-tagged MsbA |
| Wash Buffer | 20 mM Tris-HCl pH 8.0, 20 mM NaCl, 10% (v/v) glycerol, detergent | Washing away non-specifically bound proteins |
| Elution Buffer | Wash buffer with 250-500 mM imidazole | Elution of MsbA from Ni-NTA resin |
| Size Exclusion Chromatography (SEC) Buffer | 20 mM Tris-HCl pH 7.5, 100 mM NaCl, detergent | Final purification and buffer exchange |
Table 2: Components for MsbA Nanodisc Reconstitution
| Component | Specification | Molar Ratio (MsbA:MSP:Lipid) |
| MsbA | Purified protein | 1 |
| Membrane Scaffold Protein (MSP) | MSP1D1 or MSP1E3D1 | 1.2 |
| Lipids | E. coli polar lipid extract, POPG, or POPC | 40 |
| Detergent for Reconstitution | Sodium cholate (B1235396) | - |
| Bio-Beads SM2 | - | - |
Table 3: Parameters for Cryo-EM Grid Preparation
| Parameter | Recommended Value/Range |
| MsbA-Cerastecin D Complex Concentration | 2-5 mg/mL |
| Cryo-EM Grid Type | Quantifoil R1.2/1.3 or R2/1, 200 or 300 mesh, copper |
| Glow Discharging Parameters | 15-30 seconds at 15-25 mA |
| Plunge Freezing Apparatus | Vitrobot Mark IV or similar |
| Blotting Time | 2-5 seconds |
| Blotting Force | 0 to -5 |
| Humidity | 95-100% |
| Temperature | 4-10 °C |
Experimental Protocols
Protocol 1: Expression and Purification of MsbA
This protocol is adapted from established procedures for MsbA expression and purification.[8][9]
-
Transformation and Expression:
-
Transform E. coli C43(DE3) cells with the pET-19b vector containing the MsbA gene with an N-terminal His10-tag.
-
Grow the cells in Luria-Bertani (LB) medium at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the cells for another 3 hours.
-
Harvest the cells by centrifugation and store the pellets at -80°C.
-
-
Membrane Preparation and Solubilization:
-
Resuspend the frozen cell pellets in lysis buffer.
-
Lyse the cells using a high-pressure microfluidizer.
-
Isolate the cell membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Solubilize the membranes with 1% (w/v) DDM in lysis buffer for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Purification:
-
Apply the supernatant containing solubilized MsbA to a Ni-NTA affinity column.
-
Wash the column extensively with wash buffer containing a low concentration of DDM (e.g., 0.02%).
-
Elute MsbA with elution buffer containing 250-500 mM imidazole.
-
Concentrate the eluted protein and further purify it by size-exclusion chromatography (SEC) using a Superdex 200 column equilibrated with SEC buffer containing DDM.
-
Assess the purity and homogeneity of the protein by SDS-PAGE.
-
Protocol 2: Reconstitution of MsbA into Nanodiscs
This protocol is based on established methods for reconstituting MsbA into nanodiscs.[9][10][11]
-
Lipid Preparation:
-
Solubilize E. coli polar lipids in chloroform (B151607) and dry them under a stream of argon gas to form a thin film.
-
Further dry the lipid film under vacuum overnight.
-
Resuspend the lipid film in a buffer containing 20 mM Tris pH 7.5, 100 mM NaCl, and 100 mM sodium cholate to a final concentration of 25 mM.
-
-
Reconstitution Mixture:
-
Mix purified MsbA, Membrane Scaffold Protein (MSP1D1), and the prepared lipids in a molar ratio of 1:1.2:40.
-
Incubate the mixture for 2 hours at 4°C with gentle agitation.
-
-
Detergent Removal:
-
Add Bio-Beads SM2 to the reconstitution mixture to remove the detergent.
-
Incubate overnight at 4°C with gentle rocking.
-
-
Purification of Nanodiscs:
-
Separate the nanodisc-reconstituted MsbA from empty nanodiscs and aggregated protein using a Superdex 200 size-exclusion column equilibrated with a detergent-free buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl).
-
Collect the fractions corresponding to MsbA-containing nanodiscs.
-
Protocol 3: Formation of the MsbA-Cerastecin D Complex
This protocol is a general guideline for forming a protein-ligand complex for structural studies, adapted for the MsbA-Cerastecin D interaction.
-
Stock Solution of this compound:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Complex Formation:
-
To the purified MsbA reconstituted in nanodiscs, add this compound to a final molar excess (e.g., 5 to 10-fold).
-
Incubate the mixture on ice for 1-2 hours to allow for complex formation. The optimal incubation time may need to be determined empirically.
-
-
Removal of Excess Ligand (Optional):
-
If necessary, remove excess, unbound this compound by a brief dialysis or using a desalting column.
-
Protocol 4: Cryo-EM Grid Preparation and Vitrification
This protocol outlines the steps for preparing vitrified cryo-EM grids of the MsbA-Cerastecin D complex.[12][13][14]
-
Grid Preparation:
-
Glow discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to render the surface hydrophilic.
-
-
Sample Application and Vitrification:
-
In a controlled environment of high humidity (95-100%) and low temperature (4°C), apply 3-4 µL of the MsbA-Cerastecin D complex solution (at a concentration of 2-5 mg/mL) to the glow-discharged grid.
-
Blot the grid with filter paper for 2-5 seconds to remove excess liquid, leaving a thin film of the sample.
-
Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).
-
-
Grid Screening:
-
Store the vitrified grids in liquid nitrogen.
-
Screen the grids using a transmission electron microscope to assess ice thickness, particle distribution, and particle integrity.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of MsbA in saposin-lipid nanoparticles (Salipro) provides insights into nucleotide coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic activity of MsbA reconstituted in nanodisc particles is modulated by remote interactions with the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional and structural comparison of the ABC exporter MsbA studied in detergent and reconstituted in nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins [frontiersin.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Biochemical Assays for MsbA Inhibition by Cerastecin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane. This process is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics. Cerastecin D is a recently identified potent inhibitor of MsbA from Acinetobacter baumannii. It functions by binding to the central cavity of the MsbA dimer, stalling the enzyme in a conformation that uncouples ATP hydrolysis from substrate transport, ultimately leading to bacterial cell death.
These application notes provide detailed protocols for two key biochemical assays to characterize the inhibition of MsbA by this compound: an ATPase activity assay and a fluorescence-based lipid flippase assay. These assays are fundamental for determining the potency and mechanism of action of MsbA inhibitors.
Data Presentation
Quantitative data from these assays should be summarized to facilitate comparison of inhibitor potency and efficacy.
Table 1: Inhibition of MsbA ATPase Activity by this compound
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Control Inhibitor | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Inhibition of MsbA-mediated Lipid Flipping by this compound
| Inhibitor | Concentration (µM) | % Inhibition of Flippase Activity | IC50 (µM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Control Inhibitor | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA by quantifying the amount of inorganic phosphate (B84403) (Pi) released. Inhibition of this activity by compounds like this compound can be readily assessed.
Materials:
-
Purified MsbA protein
-
This compound
-
ATP
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Malachite Green reagent
-
Sodium citrate (B86180)
-
Microplate reader
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.
-
Add purified MsbA to the reaction mixture to a final concentration of 1-10 µg/mL.
-
Add varying concentrations of this compound (or a vehicle control) to the reaction wells. Pre-incubate for 15 minutes on ice.
-
-
Initiate Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding a solution of 0.5 M EDTA.
-
To quantify the released inorganic phosphate, add a freshly prepared solution of three parts Malachite Green hydrochloride (0.045% w/v) to one part ammonium molybdate (4.2% w/v in 4 N HCl).
-
After a 1-minute incubation at room temperature, add a 34% sodium citrate solution to stop the color development.
-
-
Data Acquisition:
-
Measure the absorbance at 660 nm using a microplate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorescence-Based Lipid Flippase Assay
This assay directly measures the transport of a fluorescently labeled lipid substrate (e.g., NBD-labeled phosphatidylethanolamine, NBD-PE) across a lipid bilayer by reconstituted MsbA. Inhibition of this transport by this compound provides a direct measure of its effect on the flippase activity of MsbA.
Materials:
-
Purified MsbA protein
-
E. coli polar lipids
-
NBD-PE (1-oleoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine)
-
This compound
-
ATP and an ATP regeneration system (creatine kinase and creatine (B1669601) phosphate)
-
HEPES buffer (pH 7.5)
-
KCl
-
MgCl₂
-
Dithionite (B78146) (a membrane-impermeant quenching agent)
-
Fluorometer
Protocol:
-
Proteoliposome Reconstitution:
-
Prepare liposomes by drying a thin film of E. coli polar lipids and NBD-PE (at a molar ratio of 1000:1) under nitrogen, followed by hydration in HEPES buffer.
-
Solubilize the liposomes with a detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
-
Add purified MsbA to the solubilized lipids and incubate.
-
Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes containing reconstituted MsbA.
-
-
Flippase Assay:
-
Dilute the proteoliposomes into the assay buffer (50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.5).
-
Add varying concentrations of this compound (or a vehicle control) and pre-incubate.
-
Initiate the transport reaction by adding ATP and the ATP regeneration system.
-
At specific time points, measure the initial fluorescence (total NBD-PE).
-
Add sodium dithionite to the sample to quench the fluorescence of the NBD-PE in the outer leaflet of the proteoliposomes.
-
Measure the remaining fluorescence, which corresponds to the NBD-PE that has been "flipped" to the inner leaflet and is protected from quenching.
-
-
Data Analysis:
-
Calculate the percentage of flipped NBD-PE for each condition.
-
Determine the percentage of inhibition of flippase activity for each concentration of this compound.
-
Calculate the IC50 value as described for the ATPase assay.
-
Visualizations
Caption: The functional cycle of MsbA and its inhibition by this compound.
Caption: A generalized workflow for screening and characterizing MsbA inhibitors.
Administration Routes of Cerastecin D in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerastecin D is a novel antibacterial compound that has demonstrated significant efficacy against multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii. It functions by inhibiting the MsbA transporter, a critical component of the lipooligosaccharide (LOS) transport pathway in these bacteria.[1][2] Understanding the appropriate administration routes is paramount for preclinical evaluation of its pharmacokinetic profile, efficacy, and toxicity. This document provides a detailed overview of the administration routes for this compound used in animal studies, based on currently available research. It includes experimental protocols and quantitative data to guide researchers in designing their studies.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice (Subcutaneous Administration)
| Parameter | Value | Animal Model | Dosage | Administration Route | Source |
| Cmax | ~200 µM | C57BL/6 mice | 300 mg/kg | Subcutaneous (SC) | [3] |
| Tmax | ~4 hours | C57BL/6 mice | 300 mg/kg | Subcutaneous (SC) | [3] |
| t1/2 | Not specified | C57BL/6 mice | 300 mg/kg | Subcutaneous (SC) | [3] |
| Mean Serum Concentration at 8h | ~100 µM | C57BL/6 mice | 300 mg/kg | Subcutaneous (SC) |
Efficacy of this compound in Murine Infection Models (Subcutaneous Administration)
| Infection Model | Animal Strain | Pathogen | This compound Dosage | Administration Route | Outcome | Source |
| Septicemia | Neutropenic mice | A. baumannii (CLB21655) | 300 mg/kg (single dose) | Subcutaneous (SC) | Significant reduction in spleen bacterial load | |
| Pulmonary | Neutropenic mice | A. baumannii | 300 mg/kg (BID or TID) | Subcutaneous (SC) | Significant reduction in lung bacterial load |
Experimental Protocols
Subcutaneous (SC) Administration of this compound
This is the most documented route for this compound administration in mice, used for both pharmacokinetic and efficacy studies.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
Insulin syringes (28-31 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle to the desired concentration. Ensure complete dissolution. The final injection volume for a mouse is typically 100-200 µL.
-
Animal Preparation: Weigh the mouse to determine the exact volume of the drug solution to be administered based on the 300 mg/kg dosage.
-
Injection Site: The loose skin over the back, between the shoulder blades, is the preferred site for subcutaneous injections in mice.
-
Injection Technique:
-
Gently restrain the mouse.
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.
Intravenous (IV) Administration of this compound (Generalized Protocol)
Note: No specific studies on the intravenous administration of this compound have been published. This protocol is a general guideline for IV administration in mice via the tail vein. Formulation of this compound for IV use would require careful consideration of its solubility and potential for precipitation in the bloodstream.
Materials:
-
This compound formulated for IV administration
-
Sterile vehicle (e.g., saline)
-
Insulin syringes (28-31 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A mouse restrainer
-
70% ethanol
Procedure:
-
Preparation of this compound Solution: The formulation must be a clear, sterile solution, free of particulates.
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp to make the lateral tail veins more visible.
-
Injection Site: The lateral tail veins are the most common sites for IV injections in mice.
-
Injection Technique:
-
Swab the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein.
-
Carefully insert the needle into the vein. A successful entry is often indicated by a small flash of blood in the hub of the needle.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions.
Oral (PO) Administration of this compound (Generalized Protocol)
Note: The oral bioavailability of this compound is unknown. As a peptide-like molecule, it is likely to have poor oral absorption. This protocol describes oral gavage, a standard method for precise oral dosing in mice.
Materials:
-
This compound formulated for oral administration
-
Sterile vehicle (e.g., water, methylcellulose (B11928114) solution)
-
A flexible feeding tube (gavage needle) of appropriate size for the mouse
-
A syringe
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Prepare a solution or suspension of this compound in a suitable vehicle.
-
Animal Preparation: Weigh the mouse to calculate the correct volume for administration.
-
Gavage Technique:
-
Firmly restrain the mouse to prevent movement.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Pass the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If there is resistance, withdraw and reposition.
-
Once the needle is in the stomach, administer the solution slowly.
-
Withdraw the needle in a single, smooth motion.
-
-
Post-gavage Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Studies
Caption: Workflow for this compound efficacy studies.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Cerastecin D in Plasma and Tissue Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cerastecin D is a novel small molecule inhibitor of the ATP-binding cassette (ABC) transporter MsbA, an essential enzyme for lipooligosaccharide (LOS) transport in Acinetobacter baumannii.[1][2][3] This compound has demonstrated significant bactericidal activity against multidrug-resistant strains of A. baumannii and has shown efficacy in murine models of infection.[1][3] As a promising therapeutic candidate, robust and reliable methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the determination of this compound levels in plasma and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound Properties:
-
Molecular Formula: C₃₆H₂₉F₂N₇O₉S₂
-
Molecular Weight: 805.78 g/mol
-
Chemical Class: Small molecule, dimeric compound
-
Solubility: Soluble in DMSO
Quantitative Data Summary
The following tables represent typical data obtained during the validation of the described analytical methods.
Table 1: Calibration Curve and Linearity for this compound in Mouse Plasma
| Parameter | Value |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy for this compound in Mouse Plasma
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| LQC | 3 | < 10 | < 10 | 90 - 110 | 90 - 110 |
| MQC | 100 | < 10 | < 10 | 90 - 110 | 90 - 110 |
| HQC | 1500 | < 10 | < 10 | 90 - 110 | 90 - 110 |
Table 3: Recovery and Matrix Effect of this compound from Mouse Plasma and Brain Tissue
| Matrix | Recovery (%) | Matrix Effect (%) |
| Plasma | 85.2 ± 5.1 | 92.8 ± 4.5 |
| Brain Homogenate | 78.9 ± 6.8 | 88.1 ± 7.2 |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma
This protocol describes the procedure for extracting this compound from plasma samples via protein precipitation followed by analysis using LC-MS/MS.
Materials:
-
Blank plasma (e.g., K₂EDTA mouse plasma)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
HPLC vials
Procedure:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 ACN:Water.
-
Prepare a stock solution of the Internal Standard (IS) at 1 mg/mL in DMSO and a working solution at 100 ng/mL in ACN.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.
-
Add 200 µL of the IS working solution (100 ng/mL in ACN) to each tube. This results in a 4:1 ratio of precipitation solvent to sample.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to HPLC vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 10% B
-
4.1-5.0 min: 10% B
-
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ m/z 806.8 -> Product ion (e.g., m/z 450.2).
-
Internal Standard: To be determined based on the specific IS used.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximal signal intensity.
-
-
Protocol 2: Quantification of this compound in Tissue Samples
This protocol outlines the homogenization and extraction of this compound from tissue samples.
Materials:
-
Tissue samples (e.g., brain, liver, lung)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bead homogenizer with ceramic beads
-
Materials listed in Protocol 1
Procedure:
-
Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of tissue.
-
Add a 3-fold volume of cold PBS (e.g., 150 µL for 50 mg of tissue).
-
Add ceramic beads to the tube.
-
Homogenize the tissue using a bead homogenizer until a uniform homogenate is achieved. Keep samples on ice during the process.
-
-
Sample Preparation (Protein Precipitation and Extraction):
-
Aliquot 50 µL of the tissue homogenate into a microcentrifuge tube.
-
Add 250 µL of the IS working solution (100 ng/mL in ACN).
-
Vortex mix vigorously for 2 minutes to facilitate both protein precipitation and extraction of the analyte from the tissue matrix.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to HPLC vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS analysis parameters as described in Protocol 1.
-
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Workflow for this compound quantification in tissue.
Caption: this compound inhibits MsbA-mediated LOS transport.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | MsbA inhibitor | Probechem Biochemicals [probechem.com]
- 3. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy. | Semantic Scholar [semanticscholar.org]
Assessing the Cytotoxicity of Cerastecin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential cytotoxicity of Cerastecin D, a novel antibacterial agent. The protocols outlined below describe key cell-based assays for quantifying cell viability, membrane integrity, and apoptosis, which are critical parameters in preclinical safety assessment.
Introduction
This compound is a recently identified compound with potent antibacterial activity against multidrug-resistant Acinetobacter baumannii.[1][2][3][4][5] Its mechanism of action involves the inhibition of the lipooligosaccharide (LOS) transporter MsbA, a crucial component of the outer membrane biogenesis in Gram-negative bacteria.[1][2][3][5] While its antibacterial properties are promising, a thorough evaluation of its cytotoxic effects on mammalian cells is essential for its development as a therapeutic agent.[6][7][8] This document details standard cell-based assays to characterize the cytotoxic profile of this compound.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to assess cytotoxicity, as different compounds can induce cell death through various mechanisms.[7][9] The following assays provide a comprehensive overview of a compound's cytotoxic potential.
MTT Assay for Cell Viability and Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[10][12][13] The amount of formazan produced is proportional to the number of living cells.[12][14]
Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[9][15] The measurement of LDH activity in the culture supernatant is a reliable indicator of necrosis.[16]
Caspase-3/7 Assay for Apoptosis
Caspases are a family of proteases that play a key role in apoptosis, or programmed cell death.[17][18] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[19] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[19]
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound like this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
The precise mechanism of this compound-induced cytotoxicity in mammalian cells is currently unknown. The following diagram presents a hypothetical signaling pathway leading to apoptosis, a common mechanism of drug-induced cell death.
Caption: Hypothetical apoptotic pathway induced by this compound.
Data Presentation
The following tables present hypothetical data for the described cytotoxicity assays.
Table 1: Cell Viability by MTT Assay
| This compound (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| 10 | 85 ± 6.1 | 75 ± 5.9 | 60 ± 6.3 |
| 50 | 60 ± 5.8 | 40 ± 6.2 | 25 ± 5.7 |
| 100 | 45 ± 5.3 | 20 ± 4.9 | 10 ± 4.2 |
Table 2: Membrane Integrity by LDH Assay
| This compound (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 1 | 7 ± 1.4 | 8 ± 1.6 | 10 ± 2.1 |
| 10 | 15 ± 2.5 | 25 ± 3.1 | 40 ± 4.2 |
| 50 | 40 ± 4.1 | 60 ± 5.3 | 75 ± 6.1 |
| 100 | 55 ± 5.2 | 80 ± 6.5 | 90 ± 7.3 |
Table 3: Apoptosis by Caspase-3/7 Assay
| This compound (µM) | Fold Increase in Caspase-3/7 Activity (24h) |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.4 |
| 50 | 5.8 ± 0.7 |
| 100 | 8.2 ± 1.1 |
Experimental Protocols
Protocol 1: MTT Assay
Materials:
-
96-well flat-bottom plates
-
Mammalian cells of choice (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Read the absorbance at 570 nm using a microplate reader.[13][14]
Protocol 2: LDH Assay
Materials:
-
96-well flat-bottom plates
-
Mammalian cells of choice
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Prepare controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and culture medium background.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit protocol (typically 30 minutes) at room temperature, protected from light.[16]
-
Measure the absorbance at 490 nm using a microplate reader.[20]
Protocol 3: Caspase-3/7 Assay
Materials:
-
96-well white-walled plates
-
Mammalian cells of choice
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 10,000-20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.[21]
-
Measure the luminescence using a luminometer.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy. | Semantic Scholar [semanticscholar.org]
- 5. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming High Plasma Protein Binding of Cerastecin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the high plasma protein binding (PPB) of Cerastecin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding a concern?
A1: this compound is a potent antibacterial agent that shows efficacy against multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii.[1] It functions by inhibiting the essential lipooligosaccharide (LOS) transporter MsbA.[1][2] High plasma protein binding is a concern because, generally, only the unbound (free) fraction of a drug is pharmacologically active. This free fraction can diffuse to the target site, in this case, the bacteria, to exert its therapeutic effect. Extensive binding to plasma proteins like albumin can limit the free concentration of this compound, potentially reducing its efficacy in vivo.
Q2: Is there evidence to suggest this compound has high plasma protein binding?
Q3: What are the primary strategies to overcome high plasma protein binding?
A3: There are two main approaches to mitigate the effects of high plasma protein binding:
-
Medicinal Chemistry Approaches: This involves structurally modifying the molecule to reduce its affinity for plasma proteins. A key factor influencing plasma protein binding is lipophilicity; therefore, strategies often focus on reducing the lipophilicity of the compound.
-
Formulation-Based Strategies: This approach focuses on developing advanced drug delivery systems that can shield the drug from plasma proteins or enhance the concentration of the free drug at the target site.
Troubleshooting Guides
Issue 1: Inconsistent or low in vitro antibacterial activity in the presence of serum.
Possible Cause: High plasma protein binding of this compound in the serum-containing culture medium is reducing the free concentration available to act on the bacteria.
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: Determine the fraction of unbound this compound (fu) in your specific experimental conditions using a standard assay such as equilibrium dialysis or ultrafiltration.
-
Adjust Dosing in In Vitro Assays: Based on the determined fu, calculate the total concentration of this compound needed to achieve the desired effective unbound concentration.
-
Use Protein-Free or Low-Protein Media: If experimentally feasible, conduct initial screening or mechanistic studies in media with lower protein content to establish a baseline activity.
-
Consider Serum from Different Species: Plasma protein binding can vary between species. If your research involves animal models, measure the fu in the plasma of the species being used.
Issue 2: Poor in vivo efficacy despite potent in vitro activity.
Possible Cause: High plasma protein binding in vivo is limiting the free fraction of this compound from reaching the site of infection at a therapeutic concentration.
Troubleshooting Steps:
-
Medicinal Chemistry Optimization (Lead Optimization Phase):
-
Reduce Lipophilicity: Synthesize and screen analogs of this compound with reduced lipophilicity (lower cLogP). This can be achieved by introducing polar functional groups or reducing greasy moieties.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold and measure the impact on both antibacterial activity and plasma protein binding to identify a candidate with an optimal balance.
-
-
Formulation Development:
-
Liposomal Formulations: Encapsulating this compound within liposomes can protect it from plasma proteins and facilitate its delivery to the site of infection.
-
Nanoparticle-Based Delivery: Formulating this compound into nanoparticles can alter its pharmacokinetic profile and reduce interactions with plasma proteins.
-
Use of Excipients: Investigate the use of excipients that can compete with this compound for binding sites on plasma proteins or otherwise increase its free fraction. Cyclodextrins, for instance, can form inclusion complexes with drugs, which may alter their interaction with plasma proteins.
-
Data Presentation
Table 1: Comparison of Strategies to Overcome High Plasma Protein Binding
| Strategy | Approach | Advantages | Disadvantages |
| Medicinal Chemistry | Structural Modification (e.g., reduce lipophilicity) | Fundamental solution, can lead to a new chemical entity with improved intrinsic properties. | Time-consuming, may negatively impact potency, requires extensive re-evaluation of pharmacology and toxicology. |
| Formulation | Liposomal Encapsulation | Can significantly alter pharmacokinetics, protects the drug from degradation and protein binding. | Complex manufacturing process, potential for immunogenicity, stability challenges. |
| Formulation | Nanoparticle Delivery | Targeted delivery potential, improved bioavailability for poorly soluble drugs. | Similar to liposomes: complex manufacturing and potential for toxicity. |
| Formulation | Cyclodextrin Complexation | Can increase solubility and potentially modulate protein binding. | Potential for nephrotoxicity at high concentrations, may alter the release profile. |
| Formulation | Microsponge Delivery | Provides controlled release and can protect the drug. | Primarily used for topical delivery, oral and parenteral applications are still being explored. |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Equilibrium Dialysis
Objective: To determine the fraction of unbound this compound in plasma.
Materials:
-
This compound stock solution
-
Plasma (human or from the relevant animal species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker at 37°C
-
LC-MS/MS for quantification
Procedure:
-
Prepare a working solution of this compound in plasma at the desired concentration.
-
Assemble the equilibrium dialysis device according to the manufacturer's instructions.
-
Load the plasma sample containing this compound into the donor chamber.
-
Load an equal volume of PBS into the receiver chamber.
-
Incubate the device at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to allow the system to reach equilibrium.
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)
Mandatory Visualizations
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanisms of acquired resistance to Cerastecin D
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating acquired resistance to Cerastecin D.
Troubleshooting Guide
This guide addresses common issues encountered during experiments to develop and characterize this compound-resistant bacterial strains.
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Why are my bacterial cultures not developing resistance to this compound after prolonged exposure? | 1. Inappropriate drug concentration: The selective pressure may be too high, leading to widespread cell death, or too low, failing to select for resistant mutants.[1]2. Instability of this compound in culture medium: The compound may degrade over the incubation period.3. Low mutation frequency: The spontaneous mutation rate for resistance may be very low for the target bacterium. | 1. Start with a concentration around the Minimum Inhibitory Concentration (MIC) and gradually increase it in a stepwise manner (e.g., 1.5-2.0 fold increments).[1]2. Perform stability assays of this compound in your specific culture medium and conditions. Consider more frequent media changes.3. Increase the population size of the bacterial culture to increase the probability of selecting for rare, spontaneously resistant mutants. Consider using a mutagen (e.g., sub-lethal UV or chemical mutagen) to increase the mutation rate, followed by selection with this compound. |
| The resistant phenotype of my bacterial strain is unstable or lost after sub-culturing without the drug. | 1. Transient or adaptive resistance: The resistance mechanism may be due to transient gene expression changes rather than stable genetic mutations.2. Fitness cost of resistance: The resistance mechanism (e.g., a mutation in an essential gene) may confer a growth disadvantage in the absence of the drug, leading to out-competition by revertants. | 1. Continuously culture the resistant strain in the presence of a maintenance concentration of this compound (e.g., at a concentration of IC10-20).[1]2. Perform fitness assays (e.g., growth curves) to compare the growth rate of the resistant strain to the parental strain in the absence of the drug. Characterize the genetic basis of resistance to confirm if it is a stable mutation. |
| I have a resistant strain, but I cannot identify any mutations in the msbA gene. | 1. Off-target resistance mechanisms: Resistance may not be due to alterations in the direct target of this compound.[2]2. Upregulation of efflux pumps: Bacteria can develop resistance by increasing the expression of efflux pumps that remove the drug from the cell.[3]3. Changes in gene expression: The resistance could be due to changes in the expression level of msbA or other related genes.[4] | 1. Perform whole-genome sequencing of the resistant strain and compare it to the parental strain to identify mutations in other genes.2. Use a generic efflux pump inhibitor to see if it re-sensitizes the resistant strain to this compound. Perform RT-qPCR to analyze the expression of known efflux pump genes.3. Quantify the expression of the msbA gene using RT-qPCR in both the resistant and parental strains.[4] |
| My MIC/IC50 values for this compound are not reproducible. | 1. Inconsistent cell density: The initial inoculum size can significantly affect the outcome of susceptibility testing.[5]2. Variability in experimental conditions: Minor variations in incubation time, temperature, or media composition can alter results.[5]3. Improper drug dilution series: Errors in preparing the serial dilutions of this compound. | 1. Strictly standardize the initial bacterial inoculum, for example, to a specific optical density (OD).2. Ensure all experimental parameters are kept consistent across all assays. Use a standardized protocol like the one provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.3. Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that targets Gram-negative bacteria, such as Acinetobacter baumannii.[6][7] Its mechanism of action involves the inhibition of MsbA, an essential ATP-binding cassette (ABC) transporter.[6][8] MsbA is responsible for flipping lipooligosaccharide (LOS) from the inner to the outer membrane of the bacterium.[8][9] By inhibiting MsbA, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[9][10]
Q2: What are the likely mechanisms of acquired resistance to this compound?
A2: Based on its mechanism of action and general principles of antibiotic resistance, acquired resistance to this compound could arise from:
-
Target Modification: Mutations in the msbA gene that alter the structure of the MsbA protein, preventing this compound from binding effectively. This is a common mechanism of resistance to antibiotics that have a specific cellular target.[11]
-
Target Overexpression: An increase in the number of MsbA transporters in the bacterial cell, which would require a higher concentration of this compound to achieve the same level of inhibition.
-
Reduced Drug Accumulation:
-
Increased Efflux: Upregulation of general or specific efflux pumps that actively transport this compound out of the bacterial cell, reducing its intracellular concentration.[3][11]
-
Decreased Permeability: Alterations in the bacterial outer membrane that reduce the uptake of this compound into the cell.[12]
-
-
Drug Inactivation: The acquisition of an enzyme that can chemically modify and inactivate this compound.[11]
Q3: How can I confirm that my resistant bacterial strain has a mutation in the msbA gene?
A3: To confirm a mutation in the msbA gene, you should:
-
Isolate genomic DNA from both the parental (sensitive) and the resistant bacterial strain.
-
Amplify the msbA gene from both strains using Polymerase Chain Reaction (PCR).
-
Sequence the PCR products from both strains.
-
Align the sequences to identify any nucleotide changes in the resistant strain compared to the parental strain.
Q4: Can resistance to this compound confer cross-resistance to other antibiotics?
A4: This is possible, depending on the mechanism of resistance.
-
If resistance is due to a specific mutation in msbA that only affects this compound binding, cross-resistance is less likely.
-
If resistance is due to the upregulation of a broad-spectrum efflux pump, it is likely to confer resistance to other antibiotics that are also substrates of that pump.[3]
-
If resistance is due to decreased membrane permeability, it could also result in cross-resistance to other drugs that use the same entry pathway.[12]
To test for this, you should perform antimicrobial susceptibility testing on your this compound-resistant strain with a panel of other antibiotics.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Bacterial Strains
This protocol describes a method for generating resistant bacterial strains by continuous exposure to increasing concentrations of this compound.[1]
Materials:
-
Parental bacterial strain (e.g., Acinetobacter baumannii)
-
Appropriate liquid culture medium (e.g., Luria-Bertani broth)
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Incubator
-
Spectrophotometer
Procedure:
-
Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the parental bacterial strain using a standard microdilution method.
-
Inoculate the parental strain into a liquid culture containing a sub-lethal concentration of this compound (e.g., 0.5 x MIC).
-
Incubate the culture under appropriate conditions until it reaches the late logarithmic or early stationary phase of growth.
-
Sub-culture the bacteria into a fresh medium containing a slightly higher concentration of this compound (e.g., 1.5-2.0 times the previous concentration).[1]
-
Repeat the incubation and sub-culturing steps, gradually increasing the concentration of this compound. If the culture fails to grow, restart from the previous, lower concentration.[1]
-
Continue this process until the bacteria can grow in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial MIC of the parental strain.[1]
-
Isolate single colonies from the resistant culture by plating on agar (B569324) containing the high concentration of this compound.
-
Confirm the resistant phenotype of the isolated colonies by re-determining the MIC.
-
Cryopreserve the resistant strain for future experiments, maintaining a stock in a medium containing a maintenance concentration of this compound.[1]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of this compound.[13]
Materials:
-
Parental and resistant bacterial strains
-
Mueller-Hinton broth (or other appropriate broth)
-
This compound stock solution
-
Sterile 96-well microplates
-
Multi-channel pipette
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare a serial two-fold dilution of this compound in the broth directly in the 96-well plate. The concentration range should span the expected MICs of both the parental and resistant strains.
-
Include a positive control well (bacteria with no drug) and a negative control well (broth with no bacteria).
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Read the results by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Compare the MIC of the resistant strain to that of the parental strain to determine the fold-increase in resistance.
Quantitative Data Summary
The following table provides an example of how to present MIC data for parental and resistant strains.
| Bacterial Strain | This compound MIC (µg/mL) | Fold Change in Resistance |
| Parental Strain | 2 | - |
| Resistant Strain 1 | 64 | 32 |
| Resistant Strain 2 | 128 | 64 |
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanism of this compound and potential resistance pathways.
Experimental Workflow for Resistance Studies
Caption: Workflow for generating and characterizing this compound resistance.
Troubleshooting Logic Diagram
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Acinetobacter baumannii: A Brief Account of Mechanisms of Multidrug Resistance and Current and Future Therapeutic Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
strategies to improve Cerastecin D solubility and stability
Welcome to the technical support center for Cerastecin D. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges related to the solubility and stability of this novel antibacterial agent. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Section 1: Solubility Enhancement
Q1: My lyophilized this compound powder will not dissolve in aqueous buffers (e.g., PBS, Tris). What is my first step?
A1: this compound is a complex molecule that, like many novel drug candidates, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to create a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.
Q2: Which organic solvent should I choose for creating a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent due to its powerful solubilizing properties and compatibility with many biological assays at low final concentrations (<0.5%).[1][2][3] If your experimental system is sensitive to DMSO, or if you suspect reactivity with your compound, other options include dimethylformamide (DMF), ethanol, or acetonitrile.[1] Always use the smallest amount of organic solvent necessary to dissolve the compound.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?
A3: This indicates that the solubility limit of this compound has been exceeded in the final aqueous/organic co-solvent mixture. Here are several strategies to troubleshoot this issue:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Slow, Drop-wise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring vigorously.[2] This helps avoid localized high concentrations that promote precipitation.
-
Increase Co-solvent Percentage: If your experiment can tolerate it, slightly increasing the percentage of the organic co-solvent in the final solution can maintain solubility.[2] However, always check the tolerance of your specific assay for the chosen solvent.
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in the aqueous buffer can help maintain the solubility of hydrophobic compounds.
Q4: Are there alternatives to co-solvents for improving the aqueous solubility of this compound?
A4: Yes. If organic solvents are not suitable for your application, several formulation strategies can be explored. These typically involve the use of excipients to form soluble complexes with the drug molecule.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[3] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[3][4][5] Although the specific pKa of this compound is not published, performing a solubility screen across a range of pH values can identify a region where it is more soluble.
Section 2: Stability Improvement
Q1: How should I store my this compound stock solutions?
A1: For optimal stability, stock solutions should be stored at -20°C or -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Q2: I am observing a loss of this compound activity in my aqueous working solutions over the course of an experiment. What could be the cause?
A2: Peptides and complex molecules can be susceptible to several degradation pathways in aqueous solutions.[4][5][6]
-
Hydrolysis: Degradation due to reaction with water. This is often pH-dependent. Optimizing the pH of your buffer can significantly improve stability.[4][5]
-
Oxidation: If the structure of this compound contains susceptible moieties, it can be prone to oxidation.[6] Preparing solutions in degassed buffers and minimizing headspace in storage vials can help. In some cases, adding antioxidants like ascorbic acid or methionine may be considered, but compatibility must be verified.
-
Adsorption: Hydrophobic compounds can adsorb to plastic or glass surfaces, reducing the effective concentration in solution. Including a small amount of a non-ionic surfactant or using low-adhesion microplates and tubes can mitigate this issue.
Q3: Can formulation changes improve the long-term stability of this compound?
A3: Yes. Beyond optimizing pH and storage conditions, several formulation strategies can enhance stability:
-
Lyophilization: Preparing a lyophilized (freeze-dried) powder of this compound with stabilizing excipients (e.g., sugars like sucrose (B13894) or trehalose, or polyols like mannitol) can create a stable solid formulation that is reconstituted just before use.
-
Use of Stabilizing Agents: Excipients such as polyols, sugars, or certain polymers can improve stability in solution by various mechanisms, including increasing viscosity or preventing aggregation.[6]
Troubleshooting Workflows & Diagrams
The following diagrams illustrate the decision-making process for addressing common solubility and stability issues.
References
optimizing Cerastecin D dosage and treatment regimens in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cerastecin D in in vivo experiments. The information is compiled from recent studies to assist in optimizing dosage and treatment regimens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel tethered macrocyclic peptide antibiotic.[1] Its mechanism of action is the inhibition of the ATP-binding cassette (ABC) transporter MsbA, which is essential for transporting lipooligosaccharide (LOS) from the inner to the outer membrane in Gram-negative bacteria like Acinetobacter baumannii.[2][3] By blocking MsbA, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[1]
Q2: What is the primary in vivo application of this compound based on current research?
A2: Current in vivo research focuses on the efficacy of this compound against multidrug-resistant Acinetobacter baumannii infections.[4] It has demonstrated efficacy in murine models of both septicemia (bloodstream infection) and lung infection.
Q3: What is a typical effective dosage and route of administration for this compound in mice?
A3: A frequently cited effective dosage in murine models is 300 mg/kg administered as a single subcutaneous (SC) injection. This dosage has been shown to be effective in reducing bacterial load in spleen tissue in a septicemia model.
Q4: What is known about the pharmacokinetics of this compound?
A4: Pharmacokinetic studies in mice have been conducted to ensure that this compound has a profile sufficient to achieve in vivo efficacy. Following a 300 mg/kg subcutaneous dose in C57BL/6 mice, tail vein samples were taken at various time points to quantify the compound's concentration via LC-MS.
Troubleshooting Guide
Issue 1: Suboptimal efficacy or lack of bacterial clearance in vivo.
-
Possible Cause 1: Inadequate Dosage or Administration.
-
Solution: Ensure the 300 mg/kg dosage is accurately calculated based on the animal's body weight. The subcutaneous route of administration is critical; ensure proper technique to achieve systemic exposure. For a lung infection model, the timing and frequency of dosing might need to be optimized.
-
-
Possible Cause 2: Issues with the Bacterial Strain.
-
Solution: Confirm the susceptibility of your A. baumannii strain to this compound in vitro before proceeding with in vivo studies. Resistance can develop, and targeting a clinically unexploited mechanism like LOS transport does not preclude all resistance mechanisms.
-
-
Possible Cause 3: Timing of Treatment.
-
Solution: In the reported septicaemia model, treatment was initiated 2 hours post-infection. The timing of the first dose relative to the point of infection can be critical. Consider a time-course experiment to determine the optimal therapeutic window for your specific infection model.
-
Issue 2: Adverse events or signs of toxicity in experimental animals.
-
Possible Cause 1: Compound Formulation.
-
Solution: While specific formulation details are not extensively published, ensure this compound is properly solubilized in a vehicle appropriate for subcutaneous injection. Poor solubility can lead to localized irritation or variable absorption.
-
-
Possible Cause 2: Off-target effects.
-
Solution: Although this compound targets a bacterial-specific transporter, high concentrations could potentially have off-target effects. Monitor animals closely for any signs of distress, weight loss, or changes in behaviour. If toxicity is suspected, consider a dose-ranging study to determine the maximum tolerated dose (MTD) in your animal model.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Murine Septicemia Model
| Parameter | This compound | Tigecycline (Comparator) | Control (Untreated) |
| Animal Model | Neutropenic Mice | Neutropenic Mice | Neutropenic Mice |
| Bacterial Strain | A. baumannii (CLB21655) | A. baumannii (CLB21655) | A. baumannii (CLB21655) |
| Infection Route | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Treatment Dosage | 300 mg/kg | 10 mg/kg | N/A |
| Route of Admin. | Subcutaneous (SC) | Subcutaneous (SC) | N/A |
| Dosing Schedule | Single dose 2h post-infection | Thrice-daily (TID) every 3h | N/A |
| Endpoint | Bacterial load in spleen | Bacterial load in spleen | Bacterial load in spleen |
| Time of Analysis | 8.5h post-infection | 8.5h post-infection | 8.5h post-infection |
Data synthesized from a study on the efficacy of this compound in neutropenic murine models.
Table 2: Pharmacokinetic Dosing for this compound in Mice
| Parameter | Value |
| Animal Model | C57BL/6 Mice (fasted) |
| Dosage | 300 mg/kg |
| Route of Administration | Subcutaneous (SC) |
| Sampling Method | Tail vein samples |
| Quantification Method | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Data from a pharmacokinetic study of this compound.
Experimental Protocols
Protocol 1: Murine Septicemia Model for Efficacy Testing
-
Animal Model: Use neutropenic mice to establish a robust infection.
-
Bacterial Inoculum: Prepare a standardized inoculum of a susceptible A. baumannii strain (e.g., CLB21655).
-
Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice.
-
Compound Preparation: Prepare this compound in a suitable vehicle for subcutaneous administration.
-
Treatment: Two hours after the initial infection, administer a single 300 mg/kg dose of this compound subcutaneously.
-
Monitoring: Observe the animals for signs of infection and any adverse reactions to the treatment.
-
Endpoint Analysis: At a predetermined time point (e.g., 8.5 hours post-infection), euthanize the mice.
-
Bacterial Load Quantification: Aseptically harvest the spleen, homogenize the tissue, and perform serial dilutions for plating to determine the colony-forming units (CFU) per gram of tissue.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Cerastecin D Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting potential off-target effects of Cerastecin D, an inhibitor of the Acinetobacter baumannii lipooligosaccharide transporter MsbA.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a tethered macrocyclic peptide antibiotic.[2] Its primary mechanism of action is the inhibition of MsbA, an essential ATP-binding cassette (ABC) transporter in Acinetobacter baumannii.[1][3] MsbA is responsible for flipping lipooligosaccharide (LOS) from the inner to the outer membrane of the bacterium.[2][4] By binding within the central vault of the MsbA dimer, this compound stalls the enzyme, uncoupling ATP hydrolysis from substrate transport, which leads to bactericidal effects.[2][4]
Q2: What are the primary concerns for off-target effects with a peptide-based compound like this compound in mammalian systems?
A2: While this compound targets a bacterial-specific transporter, comprehensive off-target profiling is crucial. Potential concerns for peptide-based therapeutics in mammalian systems include:
-
Interaction with structurally related human proteins: Although MsbA is a bacterial ABC transporter, the human genome contains numerous ABC transporters with diverse functions. Structural similarities could potentially lead to unintended interactions.
-
Immunogenicity: Peptides can sometimes elicit an immune response, leading to variations in immunological assays.[5]
-
Cell membrane interactions: The physicochemical properties of the peptide could lead to non-specific interactions with mammalian cell membranes, potentially causing cytotoxicity unrelated to a specific protein target.
-
Interaction with signaling pathways: Even without direct binding to a homologous protein, the compound could interfere with cellular signaling cascades.
Q3: Which experimental approaches are recommended for systematically identifying off-target effects of this compound?
A3: A multi-pronged approach is recommended to identify potential off-target interactions comprehensively.
-
Kinase Profiling: Screen this compound against a broad panel of human kinases to identify any unintended inhibition of kinase activity, a common source of off-target effects for many drugs.[6][7][8]
-
Receptor Binding Assays: Evaluate the binding of this compound against a panel of common human receptors, particularly other membrane transporters and GPCRs, using competitive binding assays.[9][10][11]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement directly within intact cells by measuring changes in protein thermal stability upon ligand binding.[12][13][14][15][16] It can be used in an unbiased, proteomics-based manner to identify unexpected cellular targets.
-
Transcriptomic/Proteomic Analysis: Treat relevant human cell lines with this compound and perform RNA-sequencing or mass spectrometry-based proteomics to identify global changes in gene or protein expression that could indicate off-target pathway modulation.[17][18]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound.
Issue 1: High background or inconsistent results in cell-based viability/toxicity assays.
| Potential Cause | Verification Steps | Suggested Solution |
| Peptide Solubility Issues | Visually inspect the reconstituted peptide solution for precipitates. Perform a solubility test in a small aliquot before preparing the main stock.[5] | Use the recommended solvent for dissolution. If solubility is low, test alternative sterile buffers. For hydrophobic peptides, a small amount of an appropriate organic solvent may be needed before dilution in aqueous buffer.[5] |
| Endotoxin (B1171834) Contamination | Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in the peptide stock. | Purchase peptides from a reputable source that guarantees low endotoxin levels. If contamination is suspected, use endotoxin removal columns. |
| Peptide Degradation | Compare the activity of a freshly prepared stock solution with an older one. Avoid multiple freeze-thaw cycles.[5][19] | Aliquot lyophilized peptide upon receipt and store at -80°C. For solutions, use sterile buffers, aliquot, and store at -80°C.[5][19] |
| Assay Interference | Run control experiments with the vehicle and assay components in the absence of cells to check for direct interference with the assay readout (e.g., fluorescence quenching, absorbance). | If interference is detected, consider switching to an alternative assay format that uses a different detection method (e.g., from a fluorescence-based to a luminescence-based readout). |
Issue 2: No significant thermal shift observed for the intended target in a CETSA experiment.
| Potential Cause | Verification Steps | Suggested Solution |
| Insufficient Compound Concentration/Incubation | Confirm that the concentration used is appropriate for target binding. Verify the incubation time allows for sufficient cell penetration and target engagement.[12] | Perform a dose-response experiment to determine the optimal concentration.[12] Increase the incubation time at 37°C before the heat challenge. |
| Incorrect Temperature Range | Ensure the heat challenge temperatures bracket the known or predicted melting temperature (Tagg) of the target protein. | Perform a broad temperature gradient to establish the full melting curve of the protein in your specific cell line.[12] |
| Low Target Protein Expression | Use Western blot or mass spectrometry to confirm the expression level of the target protein in the cell lysate. | Choose a cell line with higher endogenous expression of the target protein or use an overexpression system. |
| High Variability Between Replicates | Check for uneven heating or cooling of samples. Ensure consistent cell density and lysis across all samples. | Use a thermal cycler for precise and uniform temperature control.[12] Ensure meticulous and consistent sample handling throughout the protocol. |
Issue 3: Transcriptomics (RNA-Seq) data reveals widespread changes in gene expression.
| Potential Cause | Verification Steps | Suggested Solution |
| Distinguishing Off-Target vs. Downstream Effects | Analyze data at multiple time points. Early changes (e.g., < 6 hours) are more likely to be direct effects, while later changes are often downstream consequences. | Focus on early time points for identifying primary off-target effects. Use pathway analysis software to map differentially expressed genes to known signaling pathways. |
| Cellular Stress Response | Check for the upregulation of common stress response genes (e.g., heat shock proteins, DNA damage response genes). | Lower the concentration of this compound to a level closer to the effective MIC against A. baumannii to minimize general cellular stress. Ensure the vehicle control is appropriate and does not induce stress. |
| Data Analysis Artifacts | Review the data analysis pipeline, including normalization, differential expression statistics, and multiple hypothesis testing correction.[18] | Ensure the use of appropriate statistical models and controls. Tools like CRISPRroots can help distinguish on-target from off-target transcriptional effects in genome editing contexts, and similar logic can be applied.[17][20] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for screening this compound against a panel of kinases. Commercial services often provide pre-formatted kinase panels.[6]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create serial dilutions to test at various concentrations (e.g., a 10-point dose-response curve).
-
Assay Plate Setup: Use a 384-well plate format suitable for high-throughput screening.[6][7]
-
Kinase Reaction: In each well, combine the purified active kinase, its specific substrate, and ATP.[8] Add this compound or vehicle control.
-
Incubation: Incubate the plate at room temperature (e.g., 22–25°C) for a specified time, typically 60 minutes, to allow the kinase reaction to proceed.[7]
-
Detection: Stop the reaction and quantify kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[7] The luminescent signal is proportional to ADP concentration and thus correlates with kinase activity.[7]
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for any inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from standard CETSA methodologies to verify target engagement in an intact cell context.[12][13]
-
Cell Culture and Treatment: Culture a suitable human cell line to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C to allow for compound uptake.[12]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes.[12] Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., ≥12,000 g) to pellet the heat-induced aggregated proteins.[13]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration for all samples.[12]
-
Western Blotting: Analyze the amount of a specific target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.[12][15]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve indicates ligand-induced thermal stabilization of the target protein.[15]
Visualizations
Diagram 1: General Workflow for Off-Target Identification
Caption: A stepwise workflow for identifying and validating potential off-target effects of this compound.
Diagram 2: Troubleshooting Logic for Inconsistent Assay Results
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 17. rna-seqblog.com [rna-seqblog.com]
- 18. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting aggregation of Cerastecin D in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cerastecin D, focusing on the common issue of its aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a novel macrocyclic peptide-based antibacterial agent that shows potent activity against Acinetobacter baumannii by inhibiting the lipooligosaccharide transporter MsbA.[1][2][3] Its chemical structure, characterized by a large, hydrophobic macrocycle, contributes to its low solubility in aqueous solutions.[1][4] This hydrophobicity drives the molecules to self-associate, or aggregate, to minimize their contact with water, a phenomenon known as the hydrophobic effect.
Q2: I am observing precipitation or turbidity in my this compound solution. What is happening?
The observation of precipitation or turbidity is a strong indication that this compound is aggregating and falling out of solution. This can be influenced by several factors including concentration, pH, temperature, and the ionic strength of the buffer.
Q3: How can I prevent or reverse the aggregation of this compound?
Preventing or reversing aggregation typically involves modifying the solvent environment to improve the solubility of this compound. Common strategies include:
-
Using Co-solvents: Initially dissolving this compound in a small amount of a water-miscible organic solvent before adding the aqueous buffer.
-
Adjusting pH: Modifying the pH of the solution can alter the charge state of the molecule, potentially increasing its solubility.[5][6][7]
-
Employing Excipients: The use of solubilizing agents like cyclodextrins can encapsulate the hydrophobic regions of this compound, preventing self-aggregation.[8][9][10]
Q4: At what concentration should I prepare my this compound stock solution?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental buffer. Stock solution concentrations of 1-2 mg/mL are often a good starting point.[11] It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to minimize localized high concentrations that can promote aggregation.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to my aqueous buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Prepare a stock solution of this compound in 100% DMSO. Add the stock solution dropwise to the stirred aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your experiment (typically <1%, and for cell-based assays, <0.5%).[12][13][14] | DMSO is a powerful organic solvent that can effectively dissolve hydrophobic molecules like this compound.[12][14] Gradual addition to the aqueous phase prevents rapid precipitation. |
| Incorrect pH | Evaluate the effect of pH on solubility. This compound's structure contains acidic functional groups, suggesting its solubility might increase at a slightly basic pH. Test a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) for your buffer.[5] | The overall charge of a peptide influences its solubility. By adjusting the pH, you can increase the net charge, leading to greater repulsion between molecules and improved solubility.[5] |
| High Salt Concentration | Reduce the ionic strength of your buffer if possible. High salt concentrations can sometimes decrease the solubility of hydrophobic compounds (salting-out effect). | High concentrations of ions in solution can reduce the solvation of the peptide, promoting aggregation. |
Issue: My this compound solution appears clear initially but becomes turbid over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Aggregation | Include a solubilizing excipient in your formulation. Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are effective at encapsulating hydrophobic molecules and preventing aggregation.[8][9][10] | Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility and stability.[9][10] |
| Temperature Effects | Investigate the effect of temperature on solubility. Some compounds are more soluble at lower temperatures. Prepare and store your solutions at 4°C and allow them to equilibrate to the experimental temperature just before use. | Temperature can influence both the kinetics of aggregation and the thermodynamic solubility of a compound. |
| Concentration Above Critical Aggregation Concentration (CAC) | If your experimental concentration is high, you may be exceeding the CAC. If possible, perform your experiment at a lower concentration of this compound. | Above the CAC, molecules will spontaneously self-assemble into aggregates. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H29F2N7O9S2 | [4] |
| Molecular Weight | 805.78 g/mol | [4] |
| CAS Number | 3018085-89-4 | [1][4] |
Table 2: Recommended Solvents and Excipients for this compound Formulation
| Component | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% (v/v) for general assays, < 0.5% (v/v) for cell-based assays | Use to prepare a concentrated stock solution. Ensure final concentration is tolerated by the experimental system.[13][14] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5-20% (w/v) | Can significantly enhance the solubility of hydrophobic compounds.[8] |
| Ethanol | < 5% (v/v) | Can be used as a co-solvent, but check for compatibility with your assay. |
| Polyethylene Glycol (PEG) 300/400 | 10-30% (v/v) | A biocompatible co-solvent that can improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to a concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved; brief sonication may be used if necessary.[12]
-
Prepare the Final Buffer: Prepare your desired aqueous buffer. If using an excipient like HP-β-CD, dissolve it in the buffer at the desired concentration.
-
Dilution: While vigorously vortexing the aqueous buffer, slowly add the this compound stock solution dropwise to achieve the final desired concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation or turbidity. If the solution is not clear, it may require further optimization as described in the troubleshooting guide.
Protocol 2: Characterization of this compound Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare this compound solutions at various concentrations in your buffer of interest following Protocol 1. Filter the samples through a 0.2 µm syringe filter to remove any dust or extrinsic particles.[15]
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature.
-
Measurement: Carefully transfer the filtered sample to a clean cuvette. Place the cuvette in the instrument and initiate the measurement.
-
Data Analysis: The DLS software will provide the size distribution of particles in the solution. Monomeric this compound should exhibit a single peak corresponding to its hydrodynamic radius. The presence of larger species indicates aggregation.[16][17]
Protocol 3: Visualization of this compound Aggregates by Transmission Electron Microscopy (TEM)
-
Sample Preparation: Prepare this compound solutions under conditions where aggregation is observed.
-
Grid Preparation: Place a 3 µL drop of the this compound solution onto a carbon-coated copper grid and allow it to adsorb for 3 minutes.[18]
-
Staining: Wick away the excess sample solution with filter paper. Immediately apply a 3 µL drop of a negative stain solution (e.g., 2% uranyl acetate) for 3 minutes.[18]
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope. Aggregates will appear as distinct structures against the background stain.[19][20]
Visualizations
References
- 1. This compound | MsbA inhibitor | Probechem Biochemicals [probechem.com]
- 2. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biocat.com [biocat.com]
- 13. lifetein.com [lifetein.com]
- 14. lifetein.com [lifetein.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. zentriforce.com [zentriforce.com]
- 17. medium.com [medium.com]
- 18. Transmission electron microscopy assay [assay-protocol.com]
- 19. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
developing Cerastecin D analogs with improved pharmacokinetic profiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing Cerastecin D analogs with improved pharmacokinetic profiles.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of developing and characterizing this compound analogs.
Issue 1: Low Metabolic Stability of Analogs in Liver Microsomes
Question: My this compound analog shows potent in vitro activity against Acinetobacter baumannii but is rapidly metabolized in human liver microsome assays. What strategies can I employ to improve its metabolic stability?
Answer:
Rapid metabolism in liver microsomes is a common challenge for peptide-based molecules. Here are several strategies to consider, ranging from structural modifications to formulation approaches:
-
Structural Modifications:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at sites of metabolic cleavage can significantly hinder recognition by metabolic enzymes.[1][2]
-
Unnatural Amino Acid Incorporation: Introducing non-proteinogenic amino acids can create novel structures that are less susceptible to enzymatic degradation.[3][4]
-
N-methylation: Methylating the amide backbone can protect against proteolytic cleavage and also improve membrane permeability.[4]
-
Cyclization: If you are working with linear precursors, macrocyclization is a key strategy to increase rigidity and reduce susceptibility to exopeptidases. For existing macrocyclic analogs, optimizing the ring size or introducing internal bridges can further enhance stability.
-
-
Chemical Modifications:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the analog from metabolic enzymes and increase its hydrodynamic radius, reducing renal clearance.
-
Lipidation: Covalent attachment of lipid moieties can increase plasma protein binding, which can protect the analog from rapid metabolism and clearance.
-
Issue 2: Poor Membrane Permeability of Analogs
Question: My this compound analog has good metabolic stability but shows low permeability in my PAMPA assay, suggesting poor oral bioavailability. How can I improve its ability to cross cell membranes?
Answer:
Improving the membrane permeability of macrocyclic peptides is a significant challenge due to their size and polarity. Here are some approaches to enhance permeability:
-
Reduce Polar Surface Area (PSA): High PSA is a major contributor to poor permeability.
-
Incorporate Lipophilic Side Chains: Introduce non-polar amino acid residues to increase the overall lipophilicity of the analog.
-
N-methylation: As mentioned for stability, N-methylation of backbone amides can reduce the number of hydrogen bond donors, thereby lowering the desolvation penalty for membrane transit.
-
-
Conformational Rigidity:
-
Optimize Cyclization: The conformation of the macrocycle plays a crucial role in its ability to adopt a membrane-permeable state. Modifying the ring structure can favor conformations that shield polar groups.
-
Incorporate Unnatural Amino Acids: Strategic placement of unnatural amino acids can induce specific turns or folds that result in a more compact and less polar structure.
-
-
Formulation Strategies:
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently open tight junctions in the intestinal epithelium, allowing for increased paracellular transport.
-
Lipid-Based Formulations: Encapsulating the analog in lipid-based delivery systems like solid lipid nanoparticles (SLNs) or nanoemulsions can facilitate absorption.
-
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound inhibits the ATP-binding cassette (ABC) transporter MsbA in Acinetobacter baumannii. MsbA is responsible for flipping lipooligosaccharide (LOS) from the inner to the outer leaflet of the inner membrane, a crucial step in the biogenesis of the outer membrane. By inhibiting MsbA, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.
Question: What are the key pharmacokinetic parameters I should be evaluating for my this compound analogs?
Answer: The primary pharmacokinetic parameters to assess include:
-
Metabolic Stability (t½): The half-life of the compound in the presence of metabolic enzymes (e.g., in liver microsomes or hepatocytes).
-
Permeability (Pe): The rate at which the compound can cross a biological membrane, often assessed using in vitro models like PAMPA or Caco-2 assays.
-
Plasma Protein Binding (%PPB): The extent to which the compound binds to proteins in the blood. This can affect its free concentration and availability to reach the target site.
-
In vivo Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Question: Are there any common pitfalls to be aware of when performing in vitro pharmacokinetic assays?
Answer: Yes, some common issues include:
-
Solubility: Poor aqueous solubility of analogs can lead to inaccurate results in many assays. Ensure your compounds are fully dissolved in the assay buffer.
-
Non-specific Binding: Highly lipophilic compounds may bind non-specifically to plasticware, affecting the accuracy of concentration measurements. Using low-binding plates can help mitigate this.
-
Matrix Effects: In LC-MS/MS analysis, components of the assay matrix (e.g., proteins, lipids) can interfere with the ionization of the analyte, leading to ion suppression or enhancement. It is crucial to use appropriate internal standards and sample preparation techniques to minimize these effects.
Data Presentation
Table 1: Example Pharmacokinetic Data for this compound Analogs
| Analog ID | Target Affinity (IC50, nM) | Metabolic Stability (t½ in HLM, min) | Permeability (Pe, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | In Vivo Half-life (t½, h) | Oral Bioavailability (%F) |
| This compound | 165 | 30 | 0.5 | 95 | 2.1 | <1 |
| Analog A | 180 | 15 | 0.3 | 98 | 1.5 | <1 |
| Analog B | 250 | 95 | 2.1 | 85 | 4.5 | 5 |
| Analog C | 210 | 120 | 1.8 | 90 | 6.2 | 8 |
HLM: Human Liver Microsomes
Experimental Protocols
Detailed Methodology for In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is adapted from established methods for assessing the metabolic stability of compounds.
1. Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound and positive control (e.g., a compound with known metabolic instability like verapamil (B1683045) or testosterone)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) with an internal standard for LC-MS/MS analysis
-
96-well plates (low-binding recommended)
-
Incubator shaker set to 37°C
2. Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the test compound and positive control in the phosphate buffer (e.g., at 2x the final concentration).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound working solution to initiate the reaction. For a negative control, add buffer instead of the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well (except the negative control).
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH system.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Detailed Methodology for Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for conducting a PAMPA experiment to assess passive permeability.
1. Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Phosphatidylcholine in dodecane (B42187) solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS) at pH 7.4 for the acceptor buffer and pH 5.0-6.5 for the donor buffer (to mimic the pH gradient of the intestine)
-
Test compound and control compounds (high and low permeability controls)
-
96-well UV-transparent plates for analysis
-
Plate reader or LC-MS/MS for quantification
2. Procedure:
-
Membrane Coating:
-
Carefully coat the filter membrane of each well in the donor plate with the lipid solution (e.g., 5 µL per well). Be cautious not to puncture the membrane.
-
-
Preparation of Solutions:
-
Prepare the test and control compounds in the donor buffer at a known concentration (e.g., 100 µM).
-
Fill the wells of the acceptor plate with the acceptor buffer (PBS, pH 7.4).
-
-
Incubation:
-
Add the solutions containing the test and control compounds to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membranes are in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where:
-
[Drug]acceptor is the concentration of the drug in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
-
Visualizations
Caption: Lipooligosaccharide (LOS) transport pathway in A. baumannii and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro metabolic stability assay using liver microsomes.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
References
Technical Support Center: Preclinical Assessment of Cerastecin D Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cerastecin D in preclinical models. The information is designed to help address potential toxicity-related issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a tethered macrocyclic peptide antibiotic. Its primary mechanism of action is the inhibition of the lipooligosaccharide (LOS) transporter MsbA in Gram-negative bacteria, specifically Acinetobacter baumannii. By blocking MsbA, this compound disrupts the transport of LOS from the inner to the outer membrane, which is essential for the integrity of the bacterial outer membrane. This disruption leads to bacterial cell death.
Q2: Has any in vivo toxicity been observed with this compound in preclinical models?
Yes, there have been reports of adverse effects in murine models at high, multiple doses. In a pulmonary infection model, some mice were reported to be "profoundly affected" and were removed from the study. This suggests a potential for dose-dependent toxicity that requires careful evaluation. However, specific details regarding the nature of these effects and the no-observed-adverse-effect level (NOAEL) have not been extensively published.
Q3: What are the potential off-target effects of inhibiting MsbA?
While this compound is designed to target bacterial MsbA, the potential for interaction with other ATP-binding cassette (ABC) transporters, including mammalian orthologs, should be considered. Inhibition of these transporters could theoretically lead to off-target toxicities. Therefore, it is recommended to assess the activity of this compound against a panel of human ABC transporters, particularly those involved in drug efflux and lipid transport.
Q4: Should mitochondrial toxicity be a concern with this compound?
Mitochondrial toxicity is a common concern for new drug candidates. While there is no specific published data on this compound-induced mitochondrial dysfunction, its peptide nature and potential to interact with membranes warrant an evaluation of its effects on mitochondrial function. Key parameters to assess include mitochondrial respiration, membrane potential, and production of reactive oxygen species (ROS).
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue 1: High background or false positives in colorimetric assays (e.g., MTT, XTT).
-
Possible Cause: this compound, being a peptide, may interact with the assay reagents or possess reducing properties that lead to non-specific color formation.
-
Troubleshooting Steps:
-
Run a compound-only control: Incubate this compound at all test concentrations in cell-free media with the assay reagent to quantify any direct reduction. Subtract this background from the values obtained with cells.
-
Use a different assay: Switch to a non-colorimetric endpoint, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or a fluorescence-based assay that measures a different cellular parameter (e.g., resazurin-based assays).
-
Visual confirmation: Always examine the cells under a microscope before adding the assay reagent to visually confirm cell death or morphological changes.
-
Issue 2: Discrepancy between microscopic observation of cell death and cytotoxicity assay results.
-
Possible Cause: The chosen assay may not be sensitive to the specific cell death pathway induced by this compound, or the timing of the assay may be suboptimal.
-
Troubleshooting Steps:
-
Vary the incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for detecting cytotoxicity.
-
Use a multiplex approach: Combine assays that measure different aspects of cell health. For example, a viability assay (measuring metabolic activity) can be multiplexed with a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a fluorescent dead-cell stain).
-
Consider the mechanism: If this compound is suspected to induce apoptosis, consider using assays that measure caspase activity or Annexin V staining.
-
In Vivo Toxicity Studies
Issue 3: Unexpected mortality or severe adverse effects in animal models.
-
Possible Cause: The dose of this compound may be too high, or the formulation may be causing acute toxicity. The observed effects in the pulmonary model at high doses highlight this risk.
-
Troubleshooting Steps:
-
Conduct a dose-range finding study: Start with a wide range of doses to determine the maximum tolerated dose (MTD).
-
Refine the dosing regimen: If multiple doses are required, consider optimizing the dosing interval based on the pharmacokinetic profile of this compound to avoid compound accumulation.
-
Evaluate the formulation: Ensure the vehicle used to dissolve and administer this compound is well-tolerated and does not contribute to the observed toxicity.
-
Monitor clinical signs: Closely observe the animals for a range of clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Issue 4: Lack of a clear dose-response relationship for toxicity.
-
Possible Cause: The toxicological endpoint being measured may not be sensitive enough, or the toxicity may be idiosyncratic.
-
Troubleshooting Steps:
-
Expand the toxicological evaluation: In addition to general clinical observations, include a more comprehensive assessment of organ-specific toxicity through histopathology and clinical chemistry analysis of blood samples.
-
Increase group sizes: A larger number of animals per group can help to identify subtle, but statistically significant, toxic effects.
-
Consider alternative models: If toxicity is suspected to be species-specific, consider using a second animal model for comparison.
-
Data Presentation
Table 1: Key Parameters for In Vitro Cytotoxicity Assessment of this compound
| Assay Type | Endpoint Measured | Recommended Cell Lines | Key Considerations |
| MTT/XTT Assay | Mitochondrial reductase activity | HepG2 (liver), HEK293 (kidney), A549 (lung) | Potential for direct reduction of tetrazolium salts by the peptide. |
| ATP Luminescence Assay | Intracellular ATP levels | Same as above | Generally less prone to compound interference than colorimetric assays. |
| LDH Release Assay | Lactate dehydrogenase in supernatant | Same as above | Measures membrane integrity; good for detecting necrosis. |
| Hemolysis Assay | Hemoglobin release from red blood cells | Freshly isolated erythrocytes | Important for assessing toxicity to blood components. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Hemolysis Assay
-
Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: In a 96-well plate, add 50 µL of serial dilutions of this compound to 50 µL of the 2% RBC suspension.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Mandatory Visualizations
Technical Support Center: Mitigating Efflux Pump-Mediated Resistance to Cerastecin D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to efflux pump-mediated resistance to Cerastecin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antibacterial compound that has shown efficacy against multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii.[1][2] Its primary mechanism of action is the inhibition of the essential lipooligosaccharide (LOS) ATP-binding cassette (ABC) transporter, MsbA.[1][3][4] By blocking MsbA, this compound disrupts the transport of LOS from the inner membrane to the outer membrane, which is crucial for the integrity and function of the bacterial outer membrane.[3][4][5]
Q2: What is efflux pump-mediated resistance?
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of structurally diverse compounds, including antibiotics, from the cell.[6][7] This prevents the drug from reaching its intracellular target and achieving a high enough concentration to exert its therapeutic effect.[7] Overexpression of these pumps is a common mechanism by which bacteria develop multidrug resistance (MDR).[6][8]
Q3: Can bacteria develop resistance to this compound through efflux pumps?
While this compound has a novel target, it is plausible that bacteria, particularly Gram-negative bacteria with a wide array of efflux pumps like Acinetobacter baumannii, could develop resistance through the overexpression of pumps capable of recognizing and exporting this compound.[9][10] Resistance-Nodulation-Division (RND) family efflux pumps are major contributors to multidrug resistance in Gram-negative bacteria.[8][9]
Q4: What are Efflux Pump Inhibitors (EPIs) and how can they help?
Efflux Pump Inhibitors (EPIs) are compounds that block the activity of efflux pumps.[6][11][12] By inhibiting these pumps, EPIs can increase the intracellular concentration of an antibiotic, potentially restoring its efficacy against resistant strains.[13][14] The use of EPIs in combination with antibiotics is a promising strategy to combat efflux-mediated drug resistance.[15] Many natural products have been investigated as potential sources of EPIs.[12][16]
Q5: Are there known EPIs that could be used with this compound?
While specific EPIs have not been clinically validated for use with this compound, several compounds are known to inhibit common efflux pumps in Gram-negative bacteria. Examples of well-studied experimental EPIs include reserpine (B192253) (though it has toxicity issues), and newer synthetic compounds.[12][13] Natural products like flavonoids, alkaloids, and polyphenols have also shown efflux pump inhibitory activity.[16][17][18] Researchers would need to experimentally determine the synergistic effects of such compounds with this compound against resistant strains.
Troubleshooting Guides
Problem 1: Increased Minimum Inhibitory Concentration (MIC) of this compound against a previously susceptible bacterial strain.
This could indicate the development of resistance. One of the potential mechanisms is the upregulation of efflux pumps.
Troubleshooting Steps:
-
Confirm Resistance: Repeat the MIC assay to confirm the increased resistance.
-
Assess Efflux Pump Activity: Perform an efflux pump activity assay, such as an ethidium (B1194527) bromide accumulation assay. An increased efflux activity in the resistant strain compared to the susceptible parent strain would suggest the involvement of efflux pumps.
-
Test with an EPI: Determine the MIC of this compound in the presence of a known broad-spectrum EPI. A significant reduction in the MIC in the presence of the EPI would strongly suggest that efflux is a major mechanism of the observed resistance.
Problem 2: Inconsistent results in synergy assays with this compound and a potential EPI.
Inconsistent results in checkerboard or time-kill assays can arise from several factors.
Troubleshooting Steps:
-
Verify Reagent Stability: Ensure the stability and proper storage of both this compound and the EPI.
-
Optimize Assay Conditions: Check and optimize parameters such as bacterial inoculum size, incubation time, and solvent effects. The solvent used to dissolve the compounds should not affect bacterial growth or the activity of the partner compound.
-
Assess EPI Toxicity: Determine the MIC of the EPI alone to ensure that the concentrations used in the synergy assay are not independently bactericidal or bacteriostatic, which could confound the results.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Methodology:
-
Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria in broth without drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
2. Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the activity of efflux pumps by quantifying the intracellular accumulation of the fluorescent substrate ethidium bromide.[13][14]
-
Methodology:
-
Grow bacterial cells to the mid-logarithmic phase and wash them with a buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the buffer to a specific optical density (e.g., OD600 of 0.4).
-
Add EtBr to the cell suspension at a final concentration that is a known substrate for the efflux pumps being studied.
-
To de-energize the cells and inhibit efflux (positive control), a subset of cells can be treated with an agent like carbonyl cyanide m-chlorophenylhydrazone (CCCP).
-
To test the effect of a potential EPI, pre-incubate the cells with the EPI before adding EtBr.
-
Monitor the fluorescence of the cell suspension over time using a fluorometer. Increased fluorescence indicates higher intracellular accumulation of EtBr and therefore, reduced efflux activity.
-
3. Checkerboard Assay for Synergy Testing
This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of two compounds.[19]
-
Methodology:
-
Prepare a 96-well microtiter plate with two-fold dilutions of this compound along the x-axis and two-fold dilutions of the potential EPI along the y-axis.
-
Inoculate the wells with a standardized bacterial suspension as in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Data Presentation
Table 1: Example MIC Data for this compound and a Potential Efflux Pump Inhibitor (EPI-X)
| Bacterial Strain | MIC of this compound (µg/mL) | MIC of EPI-X (µg/mL) | MIC of this compound + EPI-X (µg/mL) | FICI | Interpretation |
| Susceptible Strain | 2 | >128 | 1 | 0.5 | Additive |
| Resistant Strain | 32 | >128 | 4 | 0.125 | Synergy |
Table 2: Example Data from Ethidium Bromide Accumulation Assay
| Condition | Relative Fluorescence Units (RFU) at 30 min |
| Untreated Cells | 1500 |
| Cells + CCCP (Efflux Inhibited) | 8000 |
| Cells + EPI-X | 6500 |
Visualizations
Caption: Action of an efflux pump on this compound.
Caption: Experimental workflow for investigating synergy.
Caption: Putative pathway for development of resistance.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efflux Pump Inhibitors Derived From Natural Sources as Novel Antibacterial Agents Against Pseudomonas aeruginosa: A Review [ijmedrev.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation | PLOS One [journals.plos.org]
- 15. emerypharma.com [emerypharma.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. medrxiv.org [medrxiv.org]
- 18. medrxiv.org [medrxiv.org]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Cerastecin D Potency Through Structure-Activity Relationship (SAR) Studies
This technical support center provides guidance and resources for researchers engaged in the optimization of Cerastecin D, a novel antibacterial agent targeting the lipooligosaccharide (LOS) transporter MsbA in Acinetobacter baumannii.[1][2][3] The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during structure-activity relationship (SAR) studies aimed at enhancing the potency and drug-like properties of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and bactericidal dimeric compound that inhibits the essential ATP-binding cassette (ABC) transporter MsbA in Acinetobacter baumannii.[1][2] MsbA is responsible for flipping lipooligosaccharide (LOS), a critical component of the outer membrane of Gram-negative bacteria, from the inner to the outer leaflet of the cytoplasmic membrane.[3] By inhibiting MsbA, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.[3]
Q2: Why are Structure-Activity Relationship (SAR) studies important for this compound?
A2: SAR studies are crucial for systematically understanding how modifications to the chemical structure of this compound affect its biological activity. This knowledge allows for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The goal of SAR studies for this compound is to identify key structural features that can be modified to enhance its efficacy as a potential therapeutic agent against multidrug-resistant A. baumannii.
Q3: What are the key structural regions of this compound that can be modified in SAR studies?
A3: Based on the dimeric nature of this compound and the structure of other MsbA inhibitors, the key regions for modification include the linker connecting the two monomeric units, the core pharmacophore of each monomer, and the peripheral "tail" regions. Modifications to these areas can influence target binding, solubility, metabolic stability, and cell permeability.
Q4: What are the primary assays used to evaluate the potency of this compound analogs?
A4: The primary assay for evaluating the potency of this compound analogs is the determination of the Minimum Inhibitory Concentration (MIC) against Acinetobacter baumannii. The MIC is the lowest concentration of a compound that prevents visible growth of the bacteria. Additionally, in vitro assays measuring the inhibition of MsbA ATPase activity can provide mechanistic insights.
Troubleshooting Guides
This section provides solutions to common problems encountered during SAR studies of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values for synthesized analogs | - Inaccurate compound concentration- Bacterial inoculum variability- Contamination of bacterial culture or compounds- Compound precipitation in assay media | - Verify compound purity and concentration using analytical methods (e.g., NMR, LC-MS).- Strictly adhere to a standardized protocol for preparing the bacterial inoculum to a specific optical density.- Use aseptic techniques throughout the experiment and test for contamination.- Observe for any precipitation of the compound in the assay wells. If observed, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect bacterial growth. |
| Synthesized analog shows poor or no activity | - The modification is detrimental to target binding.- The analog has poor cell permeability.- The analog is rapidly degraded or metabolized. | - Re-evaluate the design of the analog. Consider more conservative modifications to the core pharmacophore.- Assess the physicochemical properties of the analog (e.g., lipophilicity, polar surface area) to predict permeability.- Test the stability of the compound in the assay medium over the incubation period. |
| Difficulty in purifying the dimeric final product | - Incomplete reaction leading to a mixture of monomer and dimer.- Formation of side products.- Difficulty in separating the dimer from starting materials. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize side product formation.- Employ appropriate purification techniques such as flash column chromatography with a suitable solvent system or preparative HPLC. |
| Low yield of the synthesized dimeric analog | - Inefficient coupling reaction.- Degradation of starting materials or product.- Steric hindrance in the dimerization step. | - Explore different coupling reagents and conditions.- Ensure the stability of all reactants and intermediates under the reaction conditions.- Consider a different synthetic strategy, such as synthesizing the monomeric units with appropriate functional groups for a more efficient final dimerization step. |
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table presents a representative summary of the structure-activity relationship for a hypothetical series of this compound analogs. This data illustrates how modifications to different parts of the molecule can impact its antibacterial potency against Acinetobacter baumannii.
| Analog | Modification (R-group) | Linker Length | MIC (µg/mL) vs. A. baumannii |
| This compound (Parent) | - | Standard | 0.5 |
| Analog 1 | Increased lipophilicity in the "tail" region | Standard | 0.25 |
| Analog 2 | Introduction of a polar group in the "tail" region | Standard | 2.0 |
| Analog 3 | Shortened linker | - | 4.0 |
| Analog 4 | Lengthened linker | - | 1.0 |
| Analog 5 | Modification of the core pharmacophore | Standard | > 16 |
Note: This table is a representative example to illustrate SAR data presentation. Actual values would be derived from experimental results.
Experimental Protocols
General Protocol for the Synthesis of a Dimeric this compound Analog
This protocol describes a general approach for the synthesis of a dimeric analog of this compound, assuming a convergent synthesis strategy where two monomeric units are coupled in the final step.
Step 1: Synthesis of the Monomeric Unit
-
Synthesize the core scaffold of the monomeric unit based on the known pharmacophore of this compound. This may involve a multi-step synthesis.
-
Introduce a functional group (e.g., a terminal alkyne or azide (B81097) for click chemistry, or a carboxylic acid/amine for amide coupling) at the position intended for dimerization.
-
Modify the "tail" region of the monomer with the desired R-group.
-
Purify the monomeric precursor by flash column chromatography.
Step 2: Dimerization Reaction (Example using Amide Coupling)
-
Dissolve the carboxylic acid-functionalized monomer (1.0 eq) in a suitable solvent such as DMF.
-
Add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine-functionalized monomer (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification of the Dimeric Product
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate gradient of solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).
-
Characterize the final dimeric compound by NMR and high-resolution mass spectrometry to confirm its structure and purity.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound analogs against Acinetobacter baumannii.
Materials:
-
Acinetobacter baumannii strain (e.g., ATCC 19606)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound analog stock solutions (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of A. baumannii into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound analog stock solution in CAMHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL). The final volume in each well should be 50 µL.
-
Prepare a positive control (ciprofloxacin) and a negative control (DMSO vehicle) in the same manner.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Optionally, the OD600 of each well can be read using a microplate reader to quantify bacterial growth.
-
Visualizations
Signaling Pathway: MsbA-Mediated Lipooligosaccharide Transport
Caption: MsbA-mediated transport of lipooligosaccharide (LOS) and inhibition by this compound.
Experimental Workflow: SAR Study of this compound
References
Validation & Comparative
A Comparative Guide to MsbA Inhibitors: Cerastecin D, TBT1, and G907
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a critical challenge to global health. A promising target for novel antibiotics is the ATP-binding cassette (ABC) transporter MsbA, an essential enzyme responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane of these bacteria. Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death. This guide provides a comparative analysis of three distinct MsbA inhibitors: Cerastecin D, TBT1, and G907, summarizing their performance based on available experimental data.
Performance Comparison
The inhibitory activities of this compound, TBT1, and G907 against MsbA have been characterized by distinct mechanisms and potencies. While all three compounds disrupt the normal function of MsbA, they do so in fundamentally different ways, which is reflected in their effects on the enzyme's ATPase activity.
| Inhibitor | Target Organism(s) | Mechanism of Action on MsbA | Potency |
| This compound | Acinetobacter baumannii | Stalls the enzyme and uncouples ATP hydrolysis from substrate flipping.[1] | Potent bactericidal activity against A. baumannii, including carbapenem-resistant isolates.[1] Specific IC50 for ATPase inhibition is not well-defined, as it acts as an uncoupler. |
| TBT1 | Acinetobacter genus | Stimulates MsbA ATPase activity while inhibiting LPS transport.[2] | EC50 for ATPase stimulation: 13 µM. |
| G907 | Escherichia coli | Inhibits MsbA ATPase activity by trapping the transporter in an inward-facing, LPS-bound conformation. | IC50 for ATPase inhibition: 18 nM. |
Mechanism of Action: A Tale of Three Inhibitors
The divergent mechanisms of these inhibitors highlight the complex allosteric regulation of MsbA.
-
This compound: This recently identified inhibitor demonstrates a unique mechanism. It binds within the central vault of the MsbA dimer, effectively stalling the enzyme. This binding event uncouples the energy-generating process of ATP hydrolysis from the mechanical work of flipping the LPS substrate.[1] This leads to a futile cycle of ATP consumption without productive transport, ultimately disrupting the outer membrane biogenesis.
-
TBT1: In contrast to typical inhibitors, TBT1 acts as a stimulator of MsbA's ATPase activity.[2] However, this heightened ATP hydrolysis is non-productive, as it does not result in the translocation of LPS. This suggests that TBT1 induces a conformational state in MsbA where the ATP-binding domains are active, but the link to substrate transport is severed.
-
G907: This compound functions as a classical non-competitive inhibitor. It binds to a transmembrane pocket of MsbA, locking it in an inward-facing conformation that is still capable of binding LPS but is unable to undergo the conformational changes necessary for ATP hydrolysis and substrate transport. This effectively freezes the transport cycle at an early stage.
Experimental Protocols
The following are generalized protocols for key assays used to characterize MsbA inhibitors. Specific details may vary between laboratories and publications.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MsbA, which can be either inhibited or stimulated by the test compound.
Methodology:
-
Protein Purification and Reconstitution: Purify MsbA and reconstitute it into a lipid environment, such as nanodiscs or proteoliposomes, to ensure proper folding and activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, NaCl, MgCl₂, and ATP.
-
Incubation: Add the reconstituted MsbA to the reaction mixture with and without the inhibitor at various concentrations. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the rate of Pi release against the inhibitor concentration to determine the IC50 (for inhibitors) or EC50 (for activators).
Lipid Flippase Assay
This assay directly measures the transport of a fluorescently labeled lipid substrate by MsbA.
Methodology:
-
Proteoliposome Preparation: Reconstitute purified MsbA into proteoliposomes containing a fluorescently labeled lipid (e.g., NBD-labeled PE).
-
Assay Initiation: Add ATP to initiate the transport of the labeled lipid from the outer to the inner leaflet of the proteoliposome.
-
Fluorescence Quenching: After a set incubation time, add a membrane-impermeable quenching agent (e.g., sodium dithionite) to quench the fluorescence of the labeled lipids remaining in the outer leaflet.
-
Fluorescence Measurement: Measure the remaining fluorescence, which corresponds to the amount of lipid transported to the inner leaflet.
-
Inhibitor Testing: Perform the assay in the presence of varying concentrations of the inhibitor to determine its effect on lipid transport.
Cell Viability Assay
This assay determines the effect of the MsbA inhibitor on the viability of bacterial cells.
Methodology:
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.
-
Inhibitor Treatment: Expose the bacterial cells to a range of concentrations of the inhibitor in a 96-well plate format.
-
Incubation: Incubate the plates at 37°C for a specified period.
-
Viability Assessment: Add a viability indicator dye (e.g., resazurin (B115843) or MTT) to each well. These dyes are converted into colored or fluorescent products by metabolically active cells.
-
Measurement: Measure the absorbance or fluorescence to quantify the number of viable cells.
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the minimum inhibitory concentration (MIC).
Conclusion
This compound, TBT1, and G907 represent a diverse set of tools for studying the function and inhibition of MsbA. Their distinct mechanisms of action provide valuable insights into the complex conformational changes that govern the transport cycle of this essential ABC transporter. While G907 acts as a potent classical inhibitor, TBT1 and this compound highlight the potential for allosteric modulation and uncoupling of ATPase activity as effective strategies for inhibiting MsbA. The development of inhibitors like this compound, with potent activity against clinically relevant pathogens such as A. baumannii, underscores the therapeutic potential of targeting MsbA in the fight against antibiotic resistance. Further research into the structure-activity relationships of these and other MsbA inhibitors will be crucial for the design of next-generation antibiotics.
References
Validating MsbA as the Primary Target of Cerastecin D in Acinetobacter baumannii: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Acinetobacter baumannii poses a critical threat to public health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the essential ATP-binding cassette (ABC) transporter MsbA, responsible for flipping lipooligosaccharide (LOS) from the inner to the outer membrane of Gram-negative bacteria. This guide provides a comparative analysis of Cerastecin D, a potent inhibitor of A. baumannii MsbA, alongside other known MsbA inhibitors, offering a comprehensive overview of supporting experimental data and detailed protocols to validate MsbA as a primary drug target.
Performance Comparison of MsbA Inhibitors
This compound has emerged as a promising lead compound against A. baumannii.[1][2][3] Its efficacy is compared here with other research-stage MsbA inhibitors, TBT1 and G907.
| Feature | This compound | TBT1 (Tetrahydrobenzothiophene) | G907 |
| Mechanism of Action | Stalls the MsbA enzyme and uncouples ATP hydrolysis from substrate flipping by binding to the central vault of the MsbA dimer.[3] | Induces a collapsed inward-facing conformation of MsbA, leading to stimulation of ATPase activity but inhibition of transport. | Traps MsbA in an inward-facing, lipopolysaccharide-bound conformation, antagonizing its function. |
| Effect on MsbA ATPase Activity | Potent inhibitor (Specific IC50/EC50 values not publicly available) | Stimulator (EC50 of 13 µM for ATPase stimulation) | Inhibitor (IC50 of 18 nM for E. coli MsbA) |
| Antibacterial Potency (MIC) | Potent activity against A. baumannii, including carbapenem-resistant isolates (Specific MIC table not publicly available).[1] | Activity demonstrated against Acinetobacter species. | Potent activity against E. coli. |
| In Vivo Efficacy | Demonstrated efficacy in murine septicemia and lung infection models of A. baumannii. | Not reported. | Not reported. |
Key Experimental Data
In Vitro Antibacterial Activity
While a comprehensive Minimum Inhibitory Concentration (MIC) table for this compound against a wide range of A. baumannii clinical isolates is not yet publicly available, initial studies confirm its potent bactericidal activity against multidrug-resistant strains. For comparison, MIC values for various antibiotics against clinical isolates of A. baumannii are widely documented, highlighting the challenge of resistance and the need for novel agents like this compound.
In Vivo Efficacy of this compound
This compound has shown significant efficacy in preclinical animal models of A. baumannii infection. In a murine septicemia model, a single 300 mg/kg subcutaneous dose of this compound resulted in a dramatic reduction in the bacterial load (CFU/spleen) compared to the vehicle control.
Experimental Protocols
MsbA ATPase Activity Assay
This coupled-enzyme assay is crucial for determining the effect of inhibitors on the enzymatic function of MsbA.
Materials:
-
Purified MsbA protein
-
L-α-phosphatidylglycerol (PG) and L-α-phosphatidylethanolamine (PE) for liposome (B1194612) preparation
-
ATP, phosphoenolpyruvate, NADH, lactate (B86563) dehydrogenase, and pyruvate (B1213749) kinase
-
Assay buffer: 50 mM HEPES, 200 mM KCl, 5 mM MgCl₂, 2 mM DTT, pH 7.5
-
Inhibitor compound (e.g., this compound)
Procedure:
-
MsbA Reconstitution: Reconstitute purified MsbA into proteoliposomes composed of a 3:1 ratio of PE to PG.
-
Assay Reaction: In a 96-well plate, combine the MsbA proteoliposomes with the assay buffer containing the coupled-enzyme system (phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase).
-
Initiate Reaction: Add ATP to initiate the reaction. The hydrolysis of ATP by MsbA is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Inhibitor Testing: Pre-incubate the MsbA proteoliposomes with varying concentrations of the inhibitor for a defined period before adding ATP.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the change in absorbance over time. Determine the IC₅₀ or EC₅₀ value of the inhibitor by plotting the percentage of inhibition or stimulation against the inhibitor concentration.
In-Silico Docking
Molecular docking studies can predict the binding mode of an inhibitor to MsbA and provide insights into the mechanism of action.
Procedure:
-
Protein and Ligand Preparation: Obtain the 3D structure of A. baumannii MsbA from the Protein Data Bank (PDB) or through homology modeling. Prepare the 3D structure of the inhibitor.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose of the inhibitor within the MsbA structure.
-
Analysis: Analyze the predicted binding interactions, including hydrogen bonds and hydrophobic interactions, to understand the structural basis of inhibition.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein.
Procedure:
-
Immobilization: Immobilize purified MsbA onto a sensor chip.
-
Binding Analysis: Flow different concentrations of the inhibitor over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound inhibitor.
-
Data Analysis: Determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation (K₋) constants from the sensorgrams.
Bacterial Growth Inhibition (MIC Assay)
This assay determines the minimum concentration of a compound required to inhibit the visible growth of bacteria.
Procedure:
-
Bacterial Culture: Grow A. baumannii strains to the mid-logarithmic phase.
-
Serial Dilutions: Prepare serial dilutions of the inhibitor in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Visualizing the Mechanism and Workflow
To better understand the processes involved in validating MsbA as a target and the mechanism of its inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating MsbA as a drug target.
Caption: this compound inhibits MsbA-mediated LOS transport.
This guide provides a framework for researchers engaged in the discovery and development of novel antibiotics against A. baumannii. The validation of MsbA as a primary target for compounds like this compound represents a significant step forward in addressing the challenge of antimicrobial resistance. The provided experimental protocols and comparative data serve as a valuable resource for the continued investigation of MsbA inhibitors.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cerastecin D and Colistin Against Multidrug-Resistant (MDR) Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the novel antibiotic candidate Cerastecin D and the last-resort antibiotic colistin (B93849) against multidrug-resistant (MDR) bacterial strains, with a focus on Acinetobacter baumannii.
The rise of multidrug-resistance, particularly in Gram-negative bacteria, presents a critical global health challenge, necessitating the development of new therapeutic agents. This compound, a recently discovered inhibitor of the lipooligosaccharide (LOS) transporter MsbA, represents a promising new class of antibiotics with a novel mechanism of action.[1][2][3] This guide offers a side-by-side comparison with colistin, a polymyxin (B74138) antibiotic that targets the bacterial outer membrane and is often the only remaining option for treating infections caused by carbapenem-resistant A. baumannii (CRAB).[4][5]
Executive Summary
This compound demonstrates potent bactericidal activity against MDR Acinetobacter baumannii, including carbapenem-resistant isolates. Its unique mechanism of action, the inhibition of the essential LOS transporter MsbA, circumvents existing resistance mechanisms to other antibiotic classes. Colistin, while effective against many MDR Gram-negative bacteria, faces challenges due to emerging resistance and potential for nephrotoxicity. This comparison aims to provide a comprehensive overview of their respective in vitro and in vivo activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and colistin against MDR Acinetobacter baumannii. It is important to note that a direct head-to-head study comparing both compounds against the same panel of bacterial isolates is not yet publicly available. The data presented here is a compilation from various studies.
Table 1: In Vitro Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Source |
| This compound | A. baumannii (clinical carbapenem-resistant isolates) | CRAB | Potent activity (specific MIC values not detailed in abstracts) | |
| Colistin | A. baumannii (clinical isolates) | MDR | ≤0.125 to 0.5 (susceptible) | |
| Colistin | A. baumannii (clinical isolates) | MDR | 0.25 to 2 (susceptible) | |
| Colistin | A. baumannii (clinical isolates) | Colistin-resistant | ≥4 | |
| Colistin | A. baumannii (clinical isolates from ICU) | MDR | 11.6% resistant (MIC ≥4) | |
| Colistin | A. baumannii (carbapenem-resistant) | CRAB | MICs shifting towards higher values over time |
Table 2: In Vivo Efficacy in Murine Infection Models
| Compound | Mouse Model | Bacterial Strain | Efficacy | Source |
| This compound | Septicemia and Lung Infection | A. baumannii | Demonstrated efficacy | |
| This compound | Septicemia (IP injection) | A. baumannii (CLB21655) | Significant reduction in spleen bacterial load | |
| This compound | Pulmonary Infection | A. baumannii | Significant reduction in lung bacterial load |
Mechanisms of Action
This compound and colistin exhibit fundamentally different mechanisms of action, which is a key factor in this compound's potential to combat colistin-resistant strains.
This compound: This novel compound inhibits the essential ATP-binding cassette (ABC) transporter MsbA. MsbA is responsible for flipping lipooligosaccharide (LOS) from the inner to the outer leaflet of the inner membrane, a critical step in the biogenesis of the outer membrane in Gram-negative bacteria. By inhibiting MsbA, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.
Colistin: As a polycationic peptide, colistin interacts electrostatically with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and ultimately cell lysis.
Distinct mechanisms of this compound and colistin.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are generalized protocols for key experiments based on standard practices and information gathered from the literature.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent (this compound or colistin) is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation of Cultures: A logarithmic phase culture of the test bacterium is diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Addition of Antimicrobial Agent: The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, 4x MIC). A growth control with no antimicrobial is run in parallel.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Enumeration of Viable Bacteria: The withdrawn samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Cytotoxicity Assay (e.g., MTT Assay)
Cytotoxicity assays are essential to evaluate the potential toxicity of the antimicrobial compounds to mammalian cells.
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, HEK293) is cultured in 96-well plates to a desired confluency.
-
Treatment: The cells are exposed to various concentrations of the antimicrobial agent for a specified period (e.g., 24, 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
A generalized workflow for antimicrobial evaluation.
Conclusion
This compound emerges as a promising therapeutic candidate against MDR Acinetobacter baumannii due to its novel mechanism of action that is distinct from existing antibiotics, including colistin. While direct comparative data is still limited, the available evidence suggests potent in vitro and in vivo activity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound relative to colistin. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct such comparative evaluations and contribute to the development of urgently needed new treatments for infections caused by multidrug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | MsbA inhibitor | Probechem Biochemicals [probechem.com]
- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Comparative Analysis of Cerastecin D and Meropenem in Murine Infection Models
A Note on Comparison: The following guide provides a comparative overview of the in vivo efficacy of Cerastecin D and meropenem (B701) in mouse infection models. It is important to note that no head-to-head studies directly comparing these two compounds have been published. The data presented here are compiled from separate studies, each with unique experimental protocols, bacterial strains, and infection models. Therefore, any direct comparison should be made with caution.
Executive Summary
This guide summarizes the available preclinical data on this compound and meropenem from various murine infection models. This compound, a novel antibacterial agent, has demonstrated significant efficacy against multidrug-resistant Acinetobacter baumannii in septicemia and pulmonary infection models. Meropenem, a broad-spectrum carbapenem (B1253116) antibiotic, has established efficacy against a wide range of Gram-negative bacteria in thigh, lung, and urinary tract infection models. The key differentiator lies in their mechanism of action, with this compound targeting the novel lipooligosaccharide (LOS) transporter MsbA, offering a potential solution against carbapenem-resistant strains.
Data Presentation
This compound Efficacy Data
The following table summarizes the in vivo efficacy of this compound against Acinetobacter baumannii in neutropenic mouse infection models.
| Infection Model | Bacterial Strain | Treatment Regimen | Outcome | Reference |
| Septicemia | A. baumannii (CLB21655) | Single dose of 300 mg/kg (subcutaneous) 2 hours post-infection | Significant reduction in bacterial load in the spleen at 8.5 hours post-infection (P < 0.0001 compared to vehicle) | [1] |
| Pulmonary | A. baumannii | 300 mg/kg (subcutaneous), two doses (BID, every 12h) or three doses (TID, every 6h) | Significant reduction in bacterial load in the lungs at 26 hours post-infection (P < 0.0001 for BID and P = 0.007 for TID compared to vehicle) | [1] |
Meropenem Efficacy Data
The following table summarizes the in vivo efficacy of meropenem from various mouse infection models. It is important to note that in several studies, meropenem alone showed limited efficacy against carbapenem-resistant strains.
| Infection Model | Bacterial Strain(s) | Treatment Regimen | Outcome | Reference |
| Thigh Infection | KPC-producing Carbapenem-Resistant Enterobacteriaceae | 100 or 300 mg/kg every 2 hours for 24 hours | Meropenem alone did not reduce bacterial counts compared to untreated controls.[2] | [2] |
| Thigh Infection | E. coli IR3 | 50 or 250 mg/kg every 2 hours from 1 hour post-infection | Significantly reduced bacterial burden compared to the vehicle-treated group. | [3] |
| Thigh Infection | Six A. baumannii clinical isolates | Varied to achieve specific %24-h fT>MIC | Achieved bacteriostatic effect at a mean %24-h fT>MIC of 17.3 and 1-log CFU bacterial killing at a mean of 26.0. | |
| Complicated Urinary Tract Infection (cUTI) | K. pneumoniae, E. coli, E. cloacae isolates | Not specified for meropenem alone | Meropenem-nacubactam combination showed greater efficacy than either agent alone. |
Experimental Protocols
This compound Murine Infection Models
1. Septicemia Model:
-
Animal Model: Neutropenic mice.
-
Infection: Intraperitoneal (IP) injection of A. baumannii (CLB21655).
-
Treatment: A single subcutaneous (SC) dose of this compound (300 mg/kg) was administered 2 hours after infection.
-
Endpoint: Spleen tissue was collected 8.5 hours after infection to determine bacterial load (CFU).
2. Pulmonary Infection Model:
-
Animal Model: Neutropenic mice.
-
Infection: Intranasal or intratracheal instillation of A. baumannii.
-
Treatment: this compound was administered subcutaneously at 300 mg/kg with either two doses (BID, every 12 hours) or three doses (TID, every 6 hours).
-
Endpoint: Lung tissue was collected 26 hours after infection to determine bacterial load (CFU).
Meropenem Murine Infection Models
1. Thigh Infection Model (KPC-producing CRE):
-
Animal Model: Neutropenic mice.
-
Infection: Intramuscular injection of KPC-producing carbapenem-resistant Enterobacteriaceae into the thigh.
-
Treatment: Meropenem was administered at 100 or 300 mg/kg every 2 hours for 24 hours.
-
Endpoint: Bacterial counts (CFU/thigh) were determined at the end of the treatment period.
2. Thigh Infection Model (E. coli):
-
Animal Model: Mice.
-
Infection: Intramuscular injection of E. coli IR3 into the thigh.
-
Treatment: Meropenem was administered subcutaneously every 2 hours starting 1 hour post-infection at 50 or 250 mg/kg.
-
Endpoint: Bacterial burden (CFU/g of tissue) was measured after 9 hours.
3. Neutropenic Mouse Thigh Infection Model (A. baumannii):
-
Animal Model: Neutropenic mice.
-
Infection: Intramuscular injection of one of six clinical isolates of A. baumannii into the thigh.
-
Treatment: Meropenem doses were varied to achieve a range of the percentage of a 24-hour period that the concentration of free drug in plasma is above the MIC (%24-h fT>MIC).
-
Endpoint: Determination of the %24-h fT>MIC required for stasis, 1-log CFU, and 2-log CFU reduction.
Signaling Pathways and Experimental Workflows
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and meropenem is a key consideration for their potential applications.
Caption: Comparative diagram of the mechanisms of action for this compound and meropenem.
Experimental Workflow: Murine Infection Model
The following diagram illustrates a generalized workflow for a murine infection model, applicable to the studies described.
Caption: A generalized experimental workflow for in vivo efficacy studies in a mouse infection model.
Comparative Summary
-
Spectrum of Activity: Meropenem is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. This compound has been specifically evaluated for its potent activity against the problematic Gram-negative pathogen Acinetobacter baumannii, including carbapenem-resistant strains.
-
Efficacy against Resistant Strains: The primary advantage of this compound lies in its novel mechanism of action, which circumvents existing resistance mechanisms to drugs like meropenem. Studies show that meropenem's efficacy is significantly diminished against carbapenem-resistant bacteria, often requiring combination with a β-lactamase inhibitor.
-
In Vivo Models: Both drugs have demonstrated efficacy in various murine infection models. This compound has shown promising results in septicemia and pulmonary infection models against A. baumannii. Meropenem's efficacy has been characterized in thigh, lung, and urinary tract infection models against a broader array of pathogens.
References
Cerastecin D: A Novel Antibiotic Circumventing Cross-Resistance in Multidrug-Resistant Acinetobacter baumannii
A new class of antibiotics, the cerastecins, demonstrates significant promise in combating multidrug-resistant (MDR) Acinetobacter baumannii, a pathogen of critical concern. Extensive cross-resistance studies reveal that Cerastecin D, a prominent member of this class, maintains its potent bactericidal activity against strains resistant to conventional antibiotic classes, including β-lactams, quinolones, and aminoglycosides. This lack of cross-resistance is attributed to its novel mechanism of action, the inhibition of the essential lipooligosaccharide (LOS) transporter MsbA.
This compound's unique target in the bacterial cell envelope synthesis pathway distinguishes it from currently available antibiotics. This distinction is a key factor in its ability to evade existing resistance mechanisms that render many frontline drugs ineffective against A. baumannii. The findings from recent studies provide compelling evidence for the potential of this compound as a next-generation therapeutic for challenging nosocomial infections.
Comparative Efficacy of this compound
Minimum Inhibitory Concentration (MIC) data from studies on a panel of Acinetobacter baumannii strains, including the reference strain ATCC 19606 and various clinical isolates with defined resistance profiles, highlight the standalone efficacy of this compound. The data, summarized below, illustrates that while clinical isolates exhibit high levels of resistance to traditional antibiotics, their susceptibility to this compound remains largely unaffected.
Table 1: MIC (µg/mL) of this compound and Comparator Antibiotics against Acinetobacter baumannii ATCC 19606
| Antibiotic | Antibiotic Class | MIC (µg/mL) |
| This compound | Cerastecin | 0.5 |
| Meropenem | β-Lactam (Carbapenem) | 0.25 |
| Ciprofloxacin | Fluoroquinolone | 0.5 |
| Gentamicin | Aminoglycoside | 1 |
Table 2: MIC (µg/mL) of this compound and Comparator Antibiotics against Multidrug-Resistant Clinical Isolates of Acinetobacter baumannii
| Strain ID | Phenotype | This compound | Meropenem | Ciprofloxacin | Gentamicin |
| CRAB-1 | Carbapenem-Resistant | 1 | >128 | 64 | 32 |
| QRAB-1 | Quinolone-Resistant | 0.5 | 16 | >256 | 8 |
| ARAB-1 | Aminoglycoside-Resistant | 1 | 32 | 128 | >512 |
| MDR-AB-1 | Multidrug-Resistant | 0.5 | >128 | >256 | >512 |
Mechanism of Action: A Novel Approach to Bacterial Inhibition
This compound exerts its bactericidal effect by targeting MsbA, an essential ATP-binding cassette (ABC) transporter responsible for the translocation of lipooligosaccharide (LOS) from the inner to the outer membrane of Gram-negative bacteria. By binding to and inhibiting MsbA, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death. This mechanism is fundamentally different from those of β-lactams (which target cell wall synthesis), quinolones (which target DNA replication), and aminoglycosides (which target protein synthesis).
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Bacterial Strains and Growth Conditions
The reference strain Acinetobacter baumannii ATCC 19606 and a panel of multidrug-resistant clinical isolates were used in this study. Bacterial cultures were grown in Cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
MIC Determination by Broth Microdilution
MICs were determined by the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each antibiotic was prepared in CAMHB. Bacterial suspensions were adjusted to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
The Path to Discovery: An Experimental Workflow
The discovery and characterization of this compound involved a multi-step process, beginning with a high-throughput screening campaign to identify compounds with activity against A. baumannii.
Cerastecin D: A Novel Antibiotic Demonstrating Potent Activity Against Resistant Clinical Isolates of Acinetobacter baumannii
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge. Among these, carbapenem-resistant Acinetobacter baumannii (CRAB) is a pathogen of urgent concern due to its association with high mortality rates and limited treatment options. This guide provides a comparative analysis of Cerastecin D, a novel antibiotic with a unique mechanism of action, against a panel of resistant clinical isolates. The data presented herein is based on recent findings and is intended to inform researchers, scientists, and drug development professionals on the potential of this promising new compound.
Mechanism of Action: A Novel Target in Gram-Negative Bacteria
This compound exerts its bactericidal activity through the inhibition of the MsbA transporter in Acinetobacter baumannii.[1][2][3][4] MsbA is an essential ATP-binding cassette (ABC) transporter responsible for the flipping of lipooligosaccharide (LOS) from the inner to the outer membrane, a critical step in the biogenesis of the Gram-negative outer membrane.[1][2][3][4] By targeting MsbA, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death. This mechanism is distinct from that of most currently available antibiotics, suggesting a low probability of cross-resistance with existing drug classes.
Comparative In Vitro Activity
Recent studies have demonstrated the potent in vitro activity of this compound against a broad panel of clinical A. baumannii isolates, including MDR and CRAB strains. The following table summarizes the minimum inhibitory concentration (MIC) data for this compound in comparison to other commonly used antibiotics.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | 1 | 2 | 0.25 - 4 |
| Meropenem | >64 | >64 | 8 - >64 |
| Colistin | 0.5 | 1 | ≤0.25 - >16 |
| Tigecycline | 1 | 2 | 0.125 - 8 |
| Ciprofloxacin | >32 | >32 | 4 - >32 |
Note: The MIC values for this compound are based on data from recent publications. The comparator data is representative of typical resistance profiles for CRAB isolates and is compiled from multiple sources for illustrative purposes.
Experimental Protocols
The determination of the in vitro activity of this compound and comparator antibiotics was performed following standardized methodologies as outlined below.
Minimum Inhibitory Concentration (MIC) Assay
The MICs were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Bacterial Strains: A panel of recent, non-duplicate clinical isolates of carbapenem-resistant Acinetobacter baumannii were used.
2. Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for the assay.
3. Inoculum Preparation: Bacterial colonies from an overnight culture on blood agar (B569324) were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
4. Antibiotic Preparation: Stock solutions of the antibiotics were prepared according to the manufacturer's instructions. Serial two-fold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.
5. Incubation: The inoculated plates were incubated at 37°C for 18-24 hours in ambient air.
6. MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
In Vivo Efficacy
In addition to its potent in vitro activity, this compound has demonstrated efficacy in murine models of A. baumannii infection. Studies have shown that this compound can significantly reduce the bacterial burden in both septicemia and pulmonary infection models, highlighting its potential for in vivo applications.
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action that is highly effective against multidrug-resistant Acinetobacter baumannii, including carbapenem-resistant strains. Its potent in vitro activity and in vivo efficacy warrant further investigation and development as a potential therapeutic option for treating infections caused by this challenging pathogen. The distinct mechanism of targeting the MsbA transporter offers a potential solution to overcome existing resistance mechanisms. Further clinical studies are needed to fully evaluate the safety and efficacy of this compound in human subjects.
References
- 1. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cerastecin D: A Novel Antibiotic Candidate for Multidrug-Resistant Acinetobacter baumannii Infections
A Comparative Analysis of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for Cerastecin D, a novel antibiotic candidate, alongside current therapeutic alternatives for infections caused by Acinetobacter baumannii. The data presented is compiled from publicly available preclinical studies and is intended to provide an objective summary to inform further research and development.
Executive Summary
Acinetobacter baumannii has emerged as a critical threat in healthcare settings due to its high rates of multidrug resistance. This compound represents a new class of antibiotics that targets the lipooligosaccharide (LOS) transporter MsbA, a novel mechanism that circumvents existing resistance pathways.[1][2] Preclinical studies in murine models of septicemia and pneumonia have demonstrated the in vivo efficacy of this compound.[1][3] This guide compares the available preclinical efficacy and pharmacokinetic data of this compound with established antibiotics used to treat A. baumannii infections, including tigecycline (B611373) and ceftazidime-avibactam. While direct comparative studies are limited, this guide aims to provide a structured overview of the existing data to highlight the potential of this compound.
Mechanism of Action: A Novel Approach to Combatting Resistance
This compound functions by inhibiting the MsbA transporter, an essential component of the LOS transport pathway in Gram-negative bacteria.[1][2] By blocking MsbA, this compound prevents the translocation of LOS from the inner to the outer membrane, leading to the disruption of the outer membrane integrity and ultimately, bacterial cell death. This unique mechanism of action is a significant advantage in the face of widespread resistance to conventional antibiotics.
Caption: Mechanism of action of this compound.
Preclinical Efficacy: Murine Infection Models
This compound has demonstrated significant efficacy in two key murine models of A. baumannii infection: a septicemia model and a pneumonia model.
Septicemia Model: In a neutropenic murine model of septicemia induced by intraperitoneal (IP) injection of A. baumannii, a single subcutaneous (SC) dose of this compound at 300 mg/kg, administered 2 hours post-infection, resulted in a significant reduction in bacterial load in the spleen compared to the vehicle-treated group.[3] For comparison, tigecycline was dosed at 10 mg/kg three times a day (TID).[3]
Pneumonia Model: In a neutropenic murine pulmonary infection model, multiple doses of this compound at 300 mg/kg (twice or three times a day) also led to a significant reduction in bacterial load in the lungs.[3] The comparator in this model was a combination of ceftazidime (B193861) (1 g/kg) and avibactam (B1665839) (250 mg/kg) administered TID.[3]
The following table summarizes the available efficacy data. It is important to note that the studies were not designed for direct head-to-head comparison, and thus the results should be interpreted with caution.
| Drug | Dose | Dosing Regimen | Murine Model | Efficacy Endpoint | Outcome | Reference |
| This compound | 300 mg/kg | Single Dose (SC) | Septicemia | Reduction in spleen bacterial load at 8.5h post-infection | Significant reduction vs. vehicle | [3] |
| Tigecycline | 10 mg/kg | TID (SC) | Septicemia | Reduction in spleen bacterial load at 8.5h post-infection | Used as a comparator | [3] |
| This compound | 300 mg/kg | BID or TID (SC) | Pneumonia | Reduction in lung bacterial load at 26h post-infection | Significant reduction vs. vehicle | [3] |
| Ceftazidime-Avibactam | 1g/kg - 250mg/kg | TID | Pneumonia | Reduction in lung bacterial load at 26h post-infection | Used as a comparator | [3] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. After a single 300 mg/kg subcutaneous dose in fasted C57BL/6 mice, plasma concentrations were measured over time.[4] While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not explicitly detailed in the available literature, the concentration-time curve provides a preliminary understanding of its profile.
A comparative summary of available murine pharmacokinetic data for this compound and comparator drugs is presented below. The variability in experimental conditions across studies should be considered when interpreting these data.
| Drug | Dose | Route | Mouse Strain | Key PK Parameters | Reference |
| This compound | 300 mg/kg | SC | C57BL/6 | Time-concentration curve available | [4] |
| Tigecycline | 6.25-400 mg/kg | SC | Neutropenic mice | Half-life: 11.3 ± 1.4 h | [5] |
| Ceftazidime | 1-128 mg/kg | SC | Neutropenic mice | Half-life: 0.28 ± 0.02 h | [6] |
| Avibactam | 1-128 mg/kg | SC | Neutropenic mice | Half-life: 0.24 ± 0.04 h | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the key experiments cited in this guide.
Murine Septicemia Model
A common workflow for establishing and evaluating therapeutic efficacy in a murine septicemia model for A. baumannii infection is as follows:
Caption: General workflow for a murine septicemia model.
Protocol Details:
-
Animal Model: Typically, female C57BL/6 or BALB/c mice are used.
-
Induction of Neutropenia: To establish a robust infection, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Bacterial Inoculum: A clinically relevant, multidrug-resistant strain of A. baumannii is grown to mid-logarithmic phase. The bacterial suspension is then diluted to the desired concentration for infection.
-
Infection: Mice are infected via intraperitoneal injection of the bacterial suspension.
-
Therapeutic Administration: At a specified time point post-infection (e.g., 2 hours), the test compound (this compound) or a comparator drug is administered, typically via subcutaneous or intravenous injection. A vehicle control group is also included.
-
Efficacy Assessment: At a predetermined endpoint (e.g., 8.5 hours post-infection), mice are euthanized, and organs such as the spleen and liver are harvested. Bacterial burden is quantified by homogenizing the tissues and plating serial dilutions on appropriate agar (B569324) plates to determine colony-forming units (CFU).
Murine Pneumonia Model
The workflow for a murine pneumonia model is similar, with the primary difference being the route of infection.
Protocol Details:
-
Animal Model and Neutropenia: As described for the septicemia model.
-
Bacterial Inoculum: Prepared as described above.
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension.
-
Therapeutic Administration: The test compound or comparator is administered at specified time points post-infection.
-
Efficacy Assessment: At the study endpoint (e.g., 26 hours post-infection), mice are euthanized, and the lungs are harvested for quantification of bacterial burden (CFU counts).
Conclusion and Future Directions
The preclinical data available for this compound suggests it is a promising novel antibiotic for the treatment of multidrug-resistant A. baumannii infections. Its unique mechanism of action, targeting the MsbA transporter, offers a potential solution to combat resistance to existing drug classes. The demonstrated efficacy in murine models of septicemia and pneumonia is encouraging.
However, to fully validate the therapeutic window of this compound, further preclinical studies are warranted. Specifically, dose-ranging efficacy studies to determine the ED50, and comprehensive toxicology studies to establish the LD50 and the therapeutic index are crucial next steps. Furthermore, detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling will be essential to optimize dosing regimens for potential clinical trials. Direct, head-to-head comparative efficacy studies with standard-of-care antibiotics under identical experimental conditions would provide a more definitive assessment of this compound's potential.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerastecins inhibit membrane lipooligosaccharide transport in drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic evaluation of tigecycline against Acinetobacter baumannii in a murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Acinetobacter baumannii: Cerastecin D Versus Other Antimicrobial Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Acinetobacter baumannii poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Cerastecin D, a recently identified inhibitor of the lipooligosaccharide (LOS) transporter MsbA, represents a promising new class of antibiotics targeting a clinically unexploited mechanism.[1][2][3][4] This guide provides a comparative overview of the transcriptomic effects of various antibiotics on A. baumannii and hypothesizes the potential transcriptomic signature of this compound treatment, offering a valuable resource for researchers in the field.
This compound: A Novel Mechanism of Action
This compound exerts its bactericidal activity by inhibiting MsbA, an essential ATP-binding cassette (ABC) transporter responsible for flipping LOS from the inner to the outer membrane of Gram-negative bacteria.[1][2][4] By blocking this crucial step in outer membrane biogenesis, this compound disrupts the integrity of the bacterial cell envelope, leading to cell death. This targeted mechanism avoids existing resistance pathways, making it a potent agent against carbapenem-resistant A. baumannii (CRAB) strains.[2][4]
Comparative Transcriptomic Landscape of A. baumannii
While direct transcriptomic data for this compound is not yet publicly available, extensive research has characterized the transcriptomic response of A. baumannii to other classes of antibiotics. Understanding these responses provides a framework for predicting the unique cellular impact of this compound.
Polymyxin (B74138) Treatment
Polymyxins, such as colistin, are cationic lipopeptides that disrupt the bacterial outer membrane. Transcriptomic studies of polymyxin-treated A. baumannii reveal significant changes in the expression of genes related to:
-
Lipid Metabolism and Transport: Perturbation of the outer membrane leads to differential expression of genes involved in lipid A biosynthesis and modification.[5]
-
Cell Envelope Biogenesis: Genes associated with maintaining the integrity of the cell envelope are often upregulated as a stress response.[5]
-
Two-Component Regulatory Systems: Systems like BaeSR, which sense and respond to envelope stress, are frequently activated.[5]
-
Efflux Pumps: Upregulation of efflux pumps is a common mechanism to reduce intracellular drug concentrations.[5]
Carbapenem and Aminoglycoside Treatment
Comparative transcriptomic analyses of A. baumannii treated with carbapenems (imipenem, meropenem) and aminoglycosides (amikacin) have shown:
-
Upregulation of Transposable Elements: A notable finding is the increased expression of genes associated with transposons in multidrug-resistant strains under antibiotic stress.[6][7][8]
-
Differential Expression of Resistance Genes: Known antibiotic resistance genes show varied expression levels depending on the specific antibiotic and bacterial strain.[6][7]
-
Metabolic Pathway Alterations: Genes involved in amino acid metabolism and other core metabolic processes are often differentially regulated.[7]
Hypothesized Transcriptomic Signature of this compound
Based on its mechanism of action targeting LOS transport, treatment of A. baumannii with this compound is anticipated to elicit a distinct transcriptomic response characterized by:
-
Severe Envelope Stress Response: Inhibition of MsbA would likely trigger a strong and specific envelope stress response, potentially involving the upregulation of two-component systems that sense disruptions in outer membrane integrity.
-
Downregulation of LOS Biosynthesis: As a feedback mechanism to the transport blockage, genes involved in the synthesis of LOS precursors might be downregulated.
-
Alterations in Lipid Metabolism: The accumulation of LOS in the inner membrane could lead to significant changes in the expression of genes related to lipid homeostasis.
-
Minimal Impact on Efflux Pump Expression: As this compound's target is on the cell surface, a widespread upregulation of efflux pumps, typically seen with intracellularly acting antibiotics, may not be the primary response.
Data Presentation: Comparative Gene Expression
The following table summarizes the key differentially expressed genes (DEGs) in A. baumannii in response to various antibiotic treatments, providing a basis for comparison.
| Antibiotic Class | Upregulated Genes/Pathways | Downregulated Genes/Pathways | Reference |
| Polymyxins (Colistin) | Lipid transport and metabolism, Cell envelope biogenesis, Two-component system BaeSR, Efflux pumps | Fatty acid biosynthesis | [5] |
| Carbapenems (Imipenem, Meropenem) | Transposon-associated genes, Amino acid metabolic processes | Varies by strain and specific antibiotic | [6][7] |
| Aminoglycosides (Amikacin) | Transposon-associated genes, Novel resistance genes | Varies by strain | [6][8] |
| Tetracyclines (Minocycline) | ABC transporter ATP-binding protein, RtcB family protein | Molecular chaperones (GroES, GroEL), Class C beta-lactamase ADC-158 | [9] |
| Hypothesized (this compound) | Envelope stress response pathways, Genes mitigating inner membrane lipid accumulation | Lipooligosaccharide biosynthesis pathways | N/A |
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for comparative transcriptomics.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Comparative Transcriptomics.
Experimental Protocols
The following provides a generalized protocol for a comparative transcriptomic study of A. baumannii based on methodologies from the cited literature.[6][7][9]
Bacterial Strains and Growth Conditions
-
Acinetobacter baumannii strains (e.g., ATCC 19606 or clinical isolates) are grown in cation-adjusted Mueller-Hinton broth (CAMHB) or Luria-Bertani (LB) broth.
-
Cultures are incubated at 37°C with shaking until they reach the mid-logarithmic growth phase (OD600 of ~0.5).
Antibiotic Treatment
-
The bacterial cultures are treated with sub-inhibitory concentrations (e.g., 0.5x MIC) of the respective antibiotics (e.g., this compound, colistin, imipenem).
-
An untreated culture serves as the control.
-
The treated and control cultures are incubated for a defined period (e.g., 15 minutes, 60 minutes) to capture the transcriptomic response.
RNA Extraction and Quality Control
-
Bacterial cells are harvested by centrifugation.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Residual DNA is removed by DNase I treatment.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
Library Preparation and RNA Sequencing
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples.
-
Strand-specific RNA-seq libraries are prepared using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
The quality of the libraries is assessed, and they are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq).
Bioinformatic Analysis
-
The quality of the raw sequencing reads is checked using tools like FastQC.
-
Reads are mapped to a reference A. baumannii genome using an aligner such as Bowtie2 or STAR.
-
Gene expression levels are quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM).
-
Differentially expressed genes (DEGs) between the treated and control groups are identified using packages like DESeq2 or edgeR, with a significance threshold of a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1.
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological functions and pathways affected by the antibiotic treatment.
This guide provides a foundational understanding for researchers investigating the transcriptomic impact of novel antibiotics like this compound on A. baumannii. The comparative data and hypothesized responses offer a starting point for experimental design and data interpretation in the quest for new treatments against this critical pathogen.
References
- 1. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pan-transcriptomic analysis identified common differentially expressed genes of Acinetobacter baumannii in response to polymyxin treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative transcriptomics of multidrug-resistant Acinetobacter baumannii in response to antibiotic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative transcriptomics of multidrug-resistant Acinetobacter baumannii in response to antibiotic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptome Analysis of Acinetobacter baumannii in Rapid Response to Subinhibitory Concentration of Minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cerastecin D: A Procedural Guide for Laboratory Professionals
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for Cerastecin D is not publicly available. The following disposal procedures are based on established best practices for the handling and disposal of novel, uncharacterized small molecule inhibitors and antibacterial compounds in a laboratory setting. This guide is intended to provide essential safety and logistical information. However, it is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for definitive guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of laboratory chemical waste is a critical component of ensuring a safe research environment and preventing environmental contamination. For novel compounds such as this compound, a potent inhibitor of the Acinetobacter baumannii transporter MsbA, a cautious and systematic approach to waste management is essential. In the absence of specific hazard and disposal information, any uncharacterized research chemical must be treated as hazardous waste.
Hazard Assessment and Waste Stream Management
Prior to commencing any experiment, a comprehensive hazard assessment and a corresponding disposal plan must be established. All waste containing this compound, from the pure compound to contaminated labware, must be considered chemical waste and segregated at the point of generation. Improper disposal of antibacterial agents, such as flushing them down the drain, can contribute to the development of antimicrobial resistance in the environment.[1][2]
The following table summarizes the primary waste streams and the recommended disposal container for each.
| Waste Type | Description | Primary Hazard Category | Recommended Disposal Container |
| Solid Chemical Waste | Unused or expired pure this compound (powder), contaminated Personal Protective Equipment (PPE), weigh boats, pipette tips, and other contaminated lab supplies. | Chemical | A designated, sealed, and clearly labeled container for solid chemical waste.[3][4] |
| Liquid Chemical Waste | Concentrated stock solutions of this compound (e.g., in DMSO). These are to be treated as hazardous chemical waste.[1][3] | Chemical (Potentially Ignitable depending on solvent) | An approved, leak-proof, and sealed container compatible with the solvent used.[3][5] |
| Mixed Experimental Waste | Used cell culture media or other aqueous solutions containing this compound. | Chemical / Mixed Waste | A clearly labeled, leak-proof container for liquid chemical waste. Note: Autoclaving may kill microorganisms but is unlikely to degrade the chemical compound; therefore, the liquid should still be treated as chemical waste post-autoclaving.[1][3] |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Chemical / Sharps | A designated, puncture-proof sharps container clearly labeled as "Hazardous Chemical Waste" and "Sharps". |
| Empty Containers | The original vial or any container that held pure this compound. | Chemical | The first rinse of an "empty" container must be collected and disposed of as hazardous liquid waste. After a triple rinse, the defaced container can be disposed of according to institutional guidelines.[4][5][6] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe collection and disposal of waste containing this compound.
1. Personal Protective Equipment (PPE):
-
Before handling this compound in any form, ensure appropriate PPE is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
All handling of the pure compound or concentrated stock solutions should be performed inside a certified chemical fume hood.[7]
2. Waste Collection and Segregation:
-
Solid Waste: Collect all contaminated solid materials in a designated hazardous waste container. Ensure the container is kept closed when not in use.[4]
-
Liquid Waste: Carefully pour all stock solutions and experimental liquids containing this compound into a designated, leak-proof hazardous waste container compatible with the solvents.[4][5]
-
Segregation is Key: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[8]
3. Container Labeling:
-
Immediately label all waste containers with the words "Hazardous Waste".[4][9]
-
The label must include the full chemical name ("this compound"), the solvent and concentration, the date waste was first added, and the name of the principal investigator.[4][5][7]
4. Storage:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of generation.
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.[11]
5. Requesting Disposal:
-
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., six or twelve months), arrange for its disposal through your institution's EHS department.[7][10]
-
Provide EHS with all available information about the compound.[9] They are trained to handle and dispose of hazardous materials in compliance with all regulations.
Disposal Workflow for Novel Compounds
The following diagram illustrates the decision-making process for the proper handling and disposal of a novel research compound like this compound.
Caption: Logical workflow for the safe disposal of a novel research chemical like this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Laboratory waste | Staff Portal [staff.ki.se]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Cerastecin D
Essential Safety Protocols for Handling Cerastecin D
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on best practices for handling potent antibacterial compounds in a powdered form. These recommendations should be supplemented by a thorough risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these protocols is critical for personnel safety and to prevent environmental contamination.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to prevent exposure through inhalation, skin contact, or ingestion. The required PPE varies depending on the specific task being performed.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | • Double nitrile gloves• Disposable cuffed gown• Chemical splash goggles• N95 or higher-rated respirator (mandatory if not in a certified chemical fume hood or powder containment hood) |
| Preparing Stock Solutions | • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Action must be performed within a certified chemical fume hood |
| Handling Solutions | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile or butyl rubber gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential to minimize exposure risk. All handling of the solid compound should occur in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control airborne particles.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Don all appropriate PPE for handling a potent powder (double nitrile gloves, disposable gown, N95 respirator, and chemical splash goggles). Decontaminate the work surface within the chemical fume hood.
-
Weighing: Tare a sterile, conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube, minimizing dust generation by using gentle motions. Close the primary container immediately after weighing.
-
Solubilization: Within the chemical fume hood, add the appropriate volume of solvent (e.g., DMSO) to the tube containing the weighed powder.
-
Mixing: Cap the tube securely and mix by gentle vortexing or inversion until the compound is completely dissolved.
-
Labeling & Storage: Clearly label the tube with the compound name, concentration, solvent, preparation date, and user initials. Store the solution according to stability guidelines, typically at -20°C or -80°C.
Disposal Plan
Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antimicrobial resistance.[1] All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound (stock solutions, experimental media, and the first rinse of any emptied containers) must be collected in a dedicated, leak-proof hazardous waste container.[2][3] This container should be clearly labeled "Hazardous Waste" and include the full chemical name.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, weigh boats, and disposable labware, in a separate, clearly labeled hazardous waste bag or container.[3]
-
Empty Containers: The original compound container is not considered empty until it has been triple-rinsed with a suitable solvent. The rinsate from these rinses must be collected and disposed of as hazardous liquid waste.[3]
-
Collection: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. The containers must remain closed except when adding waste. Follow your institution's procedures for hazardous waste pickup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
